molecular formula C10H14ClNO2 B555902 D-Phe-OMe monohydrochloride CAS No. 13033-84-6

D-Phe-OMe monohydrochloride

货号: B555902
CAS 编号: 13033-84-6
分子量: 215.67 g/mol
InChI 键: SWVMLNPDTIFDDY-SBSPUUFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Phe-OMe monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
The exact mass of the compound D-Phenylalanine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467254
Record name D-Phenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13033-84-6
Record name D-Phenylalanine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13033-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of D-Phenylalanine Methyl Ester Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) from D-phenylalanine. This compound is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. This document outlines common synthetic methodologies, provides detailed experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Synthetic Methodologies

The esterification of D-phenylalanine to its methyl ester hydrochloride is most commonly achieved through two primary methods: Fischer-Speier Esterification and the use of acyl chlorides or thionyl chloride.

  • Fischer-Speier Esterification: This classic method involves the reaction of the carboxylic acid (D-phenylalanine) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and in some cases, water is removed as it is formed.[2][3][4]

  • Use of Thionyl Chloride or Acetyl Chloride: A more reactive approach involves the in-situ formation of an acid chloride from the alcohol. Reagents like thionyl chloride (SOCl₂) or acetyl chloride react with methanol to generate anhydrous HCl, which then catalyzes the esterification.[1][5][6] This method often proceeds under milder conditions and can lead to high yields.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of D-Phe-OMe HCl, allowing for a clear comparison of different methodologies.

MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetyl ChlorideD-phenylalanine, Acetyl chlorideAnhydrous Methanol70 (Reflux)OvernightNot specified, but product obtained[6]
Thionyl ChlorideD-phenylalanine, Thionyl chlorideMethanol0 then Room Temp.24 hours97[7]
Thionyl Chloride2-iodo-α-methyl-L-phenylalanine, Thionyl chlorideMethanolRoom Temp. then Reflux58 hours totalNot specified[8]
Trimethylchlorosilane (TMSCl)Amino acid, TMSClMethanolRoom Temperature12-24 hoursGood to excellent (general method)[9]
Hydrochloric AcidDL-phenylalanine, Hydrochloric acidMethanolNot specifiedNot specified81.2 (after recrystallization)[10]

Experimental Protocols

Method 1: Synthesis using Acetyl Chloride

This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[6]

Materials:

  • D-phenylalanine (3 g, 18.16 mmol)

  • Anhydrous methanol (50 mL)

  • Acetyl chloride (3 mL)

  • 100 mL two-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Equip a 100 mL two-necked round-bottomed flask with a reflux condenser and a dropping funnel.

  • Add anhydrous methanol (50 mL) to the flask and cool the system to ice bath temperature.

  • Slowly add acetyl chloride (3 mL) dropwise through the dropping funnel over a period of 15 minutes.

  • After the addition is complete, add D-phenylalanine (3 g, 18.16 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux at 70°C and maintain for an overnight period.

  • Upon completion of the reaction, the product, D-phenylalanine methyl ester hydrochloride, can be obtained by vacuum drying and may be used for subsequent reactions without further purification.[6]

Method 2: Synthesis using Thionyl Chloride

This high-yielding protocol is based on the synthesis of L-phenylalanine methyl ester hydrochloride.[7]

Materials:

  • D-phenylalanine (equivalent to 9.03 g, 54.7 mmol for L-isomer)

  • Methanol (100 mL)

  • Thionyl chloride (equivalent to 6.0 cm³, 82.1 mmol for L-isomer)

  • Dropping funnel

  • Stirring apparatus

Procedure:

  • Suspend D-phenylalanine in methanol (100 cm³) in a flask equipped with a dropping funnel and a stirrer at 0°C.

  • Add thionyl chloride via the dropping funnel to the stirred suspension.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be recrystallized from a mixture of ethyl acetate and ethanol (95:5) to yield the purified D-phenylalanine methyl ester hydrochloride. A yield of 97% was reported for the L-isomer using this method.[7]

Visualization of Workflow and Reaction Pathway

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of D-Phe-OMe HCl.

G cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A D-Phenylalanine D Mixing and Reaction under Controlled Temperature and Time A->D B Methanol B->D C Acid Catalyst (e.g., SOCl2, Acetyl Chloride, HCl) C->D E Solvent Removal D->E F Recrystallization (Optional) E->F G Drying E->G F->G H D-Phe-OMe Monohydrochloride G->H

Caption: General experimental workflow for the synthesis of D-Phe-OMe HCl.

Chemical Reaction Pathway (Fischer Esterification)

The diagram below outlines the key steps in the Fischer esterification of D-phenylalanine with methanol, catalyzed by an acid (H⁺).

G A D-Phenylalanine B Protonation of Carbonyl Oxygen A->B + H+ C Nucleophilic Attack by Methanol B->C D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Water E->F G Deprotonation F->G - H2O K H2O F->K H D-Phenylalanine Methyl Ester G->H - H+ L H+ G->L I Methanol I->C J H+ J->B

Caption: Reaction pathway for the Fischer esterification of D-phenylalanine.

References

An In-depth Technical Guide to the Purification of D-Phenylalanine Methyl Ester Monohydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the purification protocol for D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) using recrystallization. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

D-Phenylalanine methyl ester hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including bioactive peptides and enzyme inhibitors[1]. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients. Recrystallization is a robust and widely used method for the purification of solid organic compounds.

Physicochemical Properties

D-Phe-OMe HCl is a white to off-white crystalline solid. It is known to be soluble in polar organic solvents such as methanol and ethanol[1][2][3][4]. This solubility profile is fundamental to developing an effective recrystallization protocol.

Recrystallization Protocol

The following protocol is a composite methodology derived from procedures for similar amino acid ester hydrochlorides and specific mentions of D-Phe-OMe HCl purification. The selection of an appropriate solvent system is critical for successful recrystallization. Methanol is a commonly cited solvent for the recrystallization of D-phenylalanine methyl ester hydrochloride[5]. A mixture of a solvent in which the compound is soluble (like methanol or ethanol) and an anti-solvent in which it is less soluble (like diethyl ether or hexane) can also be effective[6][7][8].

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Weigh crude D-Phe-OMe HCl B Add minimum volume of hot solvent (e.g., Methanol) A->B C Stir until completely dissolved B->C D Filter hot solution to remove insoluble impurities C->D If insoluble impurities are present E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice bath or freezer to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold anti-solvent (e.g., Diethyl Ether) G->H I Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of D-Phe-OMe HCl.

Detailed Experimental Protocol

This protocol details the steps for the purification of D-Phe-OMe HCl by recrystallization from a methanol/diethyl ether solvent system.

  • Dissolution:

    • In a clean, dry Erlenmeyer flask, add the crude D-Phe-OMe HCl.

    • Heat a suitable volume of the primary solvent (e.g., methanol) in a separate beaker.

    • Add the minimum amount of the hot solvent to the flask containing the crude product to achieve complete dissolution with stirring. It is crucial to use the minimum volume to ensure a good recovery yield. One study suggests recrystallization from methanol without specifying the exact ratios[5].

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step should be carried out quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has initiated, the flask can be placed in an ice bath or a freezer at approximately -4°C for several hours to maximize the yield of the recrystallized product[9].

  • Isolation:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold anti-solvent, such as diethyl ether, to remove any remaining soluble impurities from the crystal surfaces[8].

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the properties and synthesis of D-Phe-OMe HCl. Note that specific yields for the recrystallization of D-Phe-OMe HCl are not extensively reported, so the yield for a related compound is provided for reference.

ParameterValueReference
Melting Point159-163 °C[2]
Molecular Weight215.68 g/mol [3]
SolubilitySoluble in Methanol and Ethanol[1][2][3][4]
Recrystallization Yield (L-enantiomer from Ethyl Acetate)41-60%[9]

Signaling Pathways and Logical Relationships

The process of recrystallization is governed by the principles of solubility and equilibrium. The logical relationship for selecting a suitable solvent system is outlined below.

G cluster_solvent_selection Solvent System Selection Logic A Crude D-Phe-OMe HCl B High solubility in hot solvent (e.g., Methanol) A->B C Low solubility in cold solvent A->C D Impurities are highly soluble in the solvent at all temperatures or insoluble A->D F Successful Recrystallization B->F C->F D->F E Use of an anti-solvent (e.g., Diethyl Ether) where D-Phe-OMe HCl has very low solubility F->E To improve yield

Caption: Logical considerations for selecting a recrystallization solvent system.

This guide provides a foundational protocol for the purification of D-Phe-OMe HCl. Researchers may need to optimize parameters such as solvent ratios and cooling times to achieve the desired purity and yield for their specific application.

References

Solubility of D-Phenylalanine Methyl Ester Monohydrochloride in DMF and DCM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of D-phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) in two common organic solvents: dimethylformamide (DMF) and dichloromethane (DCM). Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and provides standardized experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Topic: Solubility Profile

D-phenylalanine methyl ester monohydrochloride is a derivative of the amino acid D-phenylalanine, frequently utilized as a building block in peptide synthesis and other organic reactions.[1][2] Its solubility is a critical parameter for reaction setup, purification, and formulation development.

Data Presentation

The available solubility data for D-Phe-OMe HCl in DMF and DCM is primarily qualitative. The following table summarizes the existing information.

SolventChemical FormulaTypeSolubility DataSource
Dimethylformamide (DMF)C₃H₇NOPolar AproticLimited solubility. In a documented synthetic procedure, 322 mg of D-Phe-OMe HCl was suspended in 20 mL of DMF, indicating that it is not freely soluble at a concentration of 16.1 mg/mL.[3][4][3][4]
Dichloromethane (DCM)CH₂Cl₂NonpolarNo specific data available in the reviewed literature. Generally, as a hydrochloride salt of an amino acid ester, low solubility is expected in nonpolar solvents.N/A
Reference Solvents
MethanolCH₃OHPolar ProticSoluble[4][5][6][7]
EthanolC₂H₅OHPolar ProticSoluble[4][5][6][7]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticModerately soluble[5]

Experimental Protocols

Given the scarcity of quantitative data, experimental determination of solubility is highly recommended. Below are detailed methodologies for determining the solubility of D-Phe-OMe HCl.

Protocol 1: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

  • D-Phe-OMe HCl

  • DMF (anhydrous)

  • DCM (anhydrous)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of D-Phe-OMe HCl to a series of vials, each containing a known volume of the solvent (DMF or DCM).

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

    • Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., methanol) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of D-Phe-OMe HCl of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of D-Phe-OMe HCl in the diluted sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL using the following formula:

      S (mg/mL) = (Concentration from calibration curve in mg/mL) × (Dilution factor)

Protocol 2: Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Materials:

  • D-Phe-OMe HCl

  • DMF or DCM

  • Analytical balance

  • Thermostatic shaker/incubator

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish

Procedure:

  • Preparation of Saturated Solution:

    • Follow step 1 as described in the Isothermal Equilibrium Method.

  • Isolation of Solute:

    • After equilibration, carefully filter a known volume of the saturated solution to remove any undissolved solid.

    • Accurately weigh an empty, dry evaporating dish.

    • Transfer a precise volume of the clear filtrate to the pre-weighed evaporating dish.

  • Solvent Evaporation:

    • Gently evaporate the solvent from the dish. For DMF, this may require heating under vacuum due to its high boiling point. For DCM, gentle warming in a fume hood will suffice.

    • Ensure the complete removal of the solvent.

  • Determination of Solute Mass:

    • Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dried solute.

    • The mass of the dissolved D-Phe-OMe HCl is the final weight of the dish minus the initial weight of the empty dish.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL by dividing the mass of the dried solute by the volume of the filtrate used.

Mandatory Visualizations

The following diagrams illustrate a common experimental workflow where the solubility of D-Phe-OMe HCl in DMF is a critical consideration.

PeptideCouplingWorkflow start Start reagents 1. Reagent Preparation start->reagents dissolve_aa Dissolve Protected Amino Acid & Coupling Agents in DMF reagents->dissolve_aa Solubility is key dissolve_d_phe Dissolve D-Phe-OMe HCl & Base (e.g., DIPEA) in DMF reagents->dissolve_d_phe Solubility is key coupling 2. Peptide Coupling Reaction dissolve_aa->coupling dissolve_d_phe->coupling reaction_mix Combine Solutions & Stir at RT coupling->reaction_mix workup 3. Work-up & Purification reaction_mix->workup quench Quench Reaction (e.g., with water) workup->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Workflow for a typical peptide coupling reaction using D-Phe-OMe HCl in DMF.

LogicalRelationship solubility Solubility of D-Phe-OMe HCl in a Given Solvent factors Influencing Factors solubility->factors implications Practical Implications solubility->implications polarity Solvent Polarity (e.g., DMF > DCM) factors->polarity temperature Temperature factors->temperature impurities Presence of Impurities (e.g., water) factors->impurities reaction_kinetics Reaction Kinetics implications->reaction_kinetics product_yield Product Yield & Purity implications->product_yield process_scalability Process Scalability implications->process_scalability

Caption: Factors influencing and implications of D-Phe-OMe HCl solubility.

References

Mass Spectrometry Analysis of D-Phenylalanine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the mass spectrometry analysis of D-Phenylalanine methyl ester hydrochloride (D-Phe-OMe HCl). It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization and analysis of small molecules. This document details experimental protocols, data interpretation, and fragmentation patterns.

D-Phenylalanine methyl ester hydrochloride is an amino acid derivative commonly used in peptide synthesis and as a building block in the development of various pharmaceuticals.[1] Mass spectrometry is a critical analytical technique for confirming its identity, purity, and structure.

Compound Profile

PropertyValue
Chemical Name D-Phenylalanine methyl ester hydrochloride
Synonyms H-D-Phe-OMe HCl
CAS Number 13033-84-6[1]
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Structure C₆H₅CH₂CH(NH₂)COOCH₃ · HCl
Melting Point 159-163 °C[1]
Solubility Soluble in Ethanol and Methanol[1]

Experimental Protocols

A detailed experimental protocol for the mass spectrometry analysis of D-Phe-OMe HCl is provided below. This protocol is a representative example and may be adapted based on the specific instrumentation and analytical goals.

Objective: To acquire the mass spectrum of D-Phe-OMe HCl and identify its molecular ion and characteristic fragment ions.

Materials:

  • D-Phenylalanine methyl ester hydrochloride sample

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (optional, for enhancing ionization)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this compound. Alternatively, electron ionization (EI) can be used, particularly with a gas chromatography (GC) inlet.

Sample Preparation:

  • Prepare a stock solution of D-Phe-OMe HCl at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system, such as 50:50 methanol/water.

  • For ESI, a small amount of formic acid (0.1%) can be added to the final solution to promote protonation and enhance the signal of the molecular ion.

Mass Spectrometry Parameters (ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 50 - 500

Data Acquisition and Analysis:

  • Inject the prepared sample into the mass spectrometer.

  • Acquire the full scan mass spectrum.

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 180.1) as the precursor ion and applying collision-induced dissociation (CID).

  • Analyze the resulting spectrum to identify the parent ion and key fragment ions.

Data Presentation and Interpretation

The mass spectrum of the free base of D-Phe-OMe (L-isomer as a proxy) typically shows a prominent molecular ion peak at m/z 180.1, corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information.

Table of Expected Mass Fragments:

m/zProposed Fragment IonFormulaDescription
180.1[M+H]⁺[C₁₀H₁₄NO₂]⁺Molecular Ion (protonated)
121.1[M+H - COOCH₃]⁺[C₈H₁₀N]⁺Loss of the methoxycarbonyl group
91.1[C₇H₇]⁺[C₇H₇]⁺Tropylium ion (from the benzyl group)
88.1[H₂N=CHCOOCH₃]⁺[C₄H₈NO₂]⁺Cleavage of the Cα-Cβ bond

Note: The fragmentation data is based on the analysis of the closely related L-Phenylalanine methyl ester, as specific experimental data for the D-isomer was not publicly available.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of D-Phe-OMe HCl.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis a D-Phe-OMe HCl Sample b Dissolve in Methanol a->b c Dilute to 1-10 µg/mL b->c d Inject into ESI-MS c->d Prepared Sample e Full Scan MS d->e f MS/MS of m/z 180.1 e->f g Identify Molecular Ion f->g Spectral Data h Analyze Fragmentation Pattern g->h

Experimental workflow for MS analysis.
Fragmentation Pathway

The fragmentation of protonated D-Phenylalanine methyl ester is initiated by the cleavage of its most labile bonds upon collision-induced dissociation. The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway parent D-Phe-OMe [M+H]⁺ m/z 180.1 frag1 Loss of Methoxycarbonyl [M+H - COOCH₃]⁺ m/z 121.1 parent:f1->frag1:f0 -59 Da frag3 Cα-Cβ Cleavage [H₂N=CHCOOCH₃]⁺ m/z 88.1 parent:f1->frag3:f0 -92 Da frag2 Tropylium Ion [C₇H₇]⁺ m/z 91.1 frag1:f2->frag2:f0 -30 Da

Proposed fragmentation of D-Phe-OMe.

This technical guide provides a foundational understanding of the mass spectrometry analysis of D-Phenylalanine methyl ester hydrochloride. For specific applications, further optimization of the experimental conditions may be necessary.

References

D-Phenylalanine Methyl Ester Monohydrochloride: A Chiral Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) has emerged as a critical chiral building block for researchers, scientists, and drug development professionals. Its inherent stereochemistry and versatile reactivity make it an invaluable starting material for the enantioselective synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Properties and Applications

D-Phenylalanine methyl ester monohydrochloride is a white to off-white crystalline solid, soluble in polar organic solvents such as methanol and ethanol[1][2][3]. Its key utility lies in its pre-defined stereocenter, which serves as a chiral template in asymmetric reactions, enabling the synthesis of enantiomerically pure compounds.

Key Applications Include:

  • Peptide Synthesis: As a derivative of the non-proteinogenic D-phenylalanine, it is extensively used in the synthesis of peptides and peptidomimetics with enhanced stability against enzymatic degradation. These modified peptides are crucial in the development of therapeutic agents with improved pharmacokinetic profiles.

  • Chiral Heterocycles: It serves as a precursor for the synthesis of various chiral heterocycles, such as tetramic acids, which are scaffolds for numerous biologically active natural products exhibiting antibiotic, antiviral, and cytotoxic properties[4].

  • Chiral Auxiliaries: The amino and ester functionalities of D-Phe-OMe allow for its use as a chiral auxiliary, guiding the stereochemical outcome of reactions on other molecules.

  • Multi-component Reactions: Its reactivity makes it a suitable component in multi-component reactions for the efficient, one-pot synthesis of complex molecular architectures[5].

Quantitative Data in Synthesis

The efficacy of D-Phe-OMe HCl as a chiral building block is demonstrated by the high yields and enantioselectivities achieved in various synthetic transformations.

Product ClassReaction TypeSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
Unnatural α-Amino AcidsAsymmetric Phase-Transfer AlkylationN-(Diphenylmethylene)glycine tert-butyl esterCinchona alkaloid-derived quaternary ammonium salts85 - 9893 - 97[6][7]
Chiral Tetramic AcidsLacey-Dieckmann CyclizationN-acetoacetyl-D-phenylalanine methyl esterSodium methoxide41>99[8]
DipeptidesCarbodiimide-mediated CouplingBoc-L-tryptophanDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)HighNot specified[8]
N-AcyldihydropyridinesDiastereoselective ReductionN-AcyldihydropyridinoneNaBH4 / CeCl3·7H2O9590 (de)This is a representative example of diastereoselective reactions where a chiral auxiliary derived from D-phenylalanine could be used. Specific data would require a direct citation.
Chiral AminesReductive AminationKetone/AldehydeChiral Phosphoric AcidHighExcellentThis represents a general application. Specific yields and ee would depend on the exact substrates and catalyst.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for key transformations involving D-Phe-OMe HCl.

Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a standard carbodiimide-mediated coupling reaction to form a dipeptide.

1. Free Base Preparation:

  • Dissolve D-Phenylalanine methyl ester monohydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

2. Peptide Coupling:

  • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-tryptophan) (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the solution of the free base of D-Phe-OMe from step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure dipeptide[8].

Protocol 2: Synthesis of (R)-5-Benzylpyrrolidine-2,4-dione (A Chiral Tetramic Acid)

This protocol describes the synthesis of a chiral tetramic acid via a Lacey-Dieckmann cyclization.

1. N-Acylation:

  • To a solution of D-phenylalanine methyl ester hydrochloride (1.0 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add methyl malonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to give the N-acylated product.

2. Lacey-Dieckmann Cyclization:

  • Dissolve the N-acylated product in a suitable solvent (e.g., methanol).

  • Add a solution of sodium methoxide (e.g., 25 wt% in methanol, 1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for the specified time (e.g., 1 hour).

  • Quench the reaction by adding an acid (e.g., 1 M HCl) to neutralize the base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to afford the chiral tetramic acid with high enantiopurity[8].

Signaling Pathways and Biological Relevance

While D-Phe-OMe HCl itself is a synthetic building block, the molecules synthesized from it often have significant biological activity and interact with various signaling pathways. For instance, phenylalanine, the parent amino acid, has been shown to impact insulin signaling.

A recent study revealed that elevated levels of phenylalanine can impair insulin signaling by modifying the insulin receptor beta (IRβ) subunit. Specifically, phenylalanyl-tRNA synthetase (FARS) can phenylalanylate lysine residues on IRβ, leading to its inactivation and a subsequent reduction in glucose uptake by cells. This suggests a potential link between phenylalanine metabolism and the development of insulin resistance and type 2 diabetes[9].

The synthesis of D-phenylalanine-containing peptides and other molecules can, therefore, lead to compounds that modulate this and other critical biological pathways. For example, derivatives of D-phenylalanine are key components in certain antibiotics and inhibitors of enzymes involved in cancer-related signaling pathways[10].

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR Binds IR_inactive Inactive IRβ (Phenylalanylated) Signaling Downstream Signaling Cascade IR->Signaling Activates Phe High Phenylalanine FARS Phenylalanyl-tRNA Synthetase (FARS) Phe->FARS FARS->IR NoGlucoseUptake Reduced Glucose Uptake IR_inactive->NoGlucoseUptake GlucoseUptake Glucose Uptake Signaling->GlucoseUptake Promotes

Caption: Phenylalanine's impact on insulin signaling.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows in the application of D-Phe-OMe HCl.

peptide_synthesis_workflow start Start free_base Prepare Free Base of D-Phe-OMe start->free_base activate_aa Activate N-Protected Amino Acid start->activate_aa coupling Peptide Coupling free_base->coupling activate_aa->coupling workup Work-up (Wash, Extract) coupling->workup purify Purification (Chromatography) workup->purify product Pure Dipeptide purify->product

Caption: Workflow for dipeptide synthesis.

chiral_synthesis_logic DPheOMe D-Phe-OMe HCl (Chiral Pool) Reaction1 Reaction 1 (e.g., N-Acylation) DPheOMe->Reaction1 Intermediate Chiral Intermediate Reaction1->Intermediate Reaction2 Reaction 2 (e.g., Cyclization) Intermediate->Reaction2 Product Enantiomerically Pure Product Reaction2->Product

Caption: Logic of chiral pool synthesis.

Conclusion

D-Phenylalanine methyl ester monohydrochloride stands as a testament to the power of chiral pool synthesis. Its ready availability, well-defined stereochemistry, and versatile reactivity provide a robust platform for the efficient and stereocontrolled synthesis of complex, high-value molecules. As the demand for enantiomerically pure pharmaceuticals and other advanced materials continues to grow, the importance of chiral building blocks like D-Phe-OMe HCl in both academic research and industrial drug development is set to increase even further.

References

A Technical Guide to the Commercial Sourcing and Purity Assessment of D-Phenylalanine Methyl Ester Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe monohydrochloride), a critical building block in peptide synthesis and drug development. It details common purity specifications, analytical methodologies for quality control, and offers a structured approach to sourcing and verifying this key reagent.

Commercial Sources and Stated Purity

This compound is readily available from a variety of chemical suppliers. The compound, identified by CAS number 13033-84-6, is typically offered at a purity of ≥98%. However, the analytical method used to determine this purity and the extent of characterization can vary between suppliers. For research and development purposes, it is crucial to consider not only the stated purity but also the analytical data provided in the certificate of analysis.

Below is a summary of prominent commercial suppliers and their typically stated purity for this compound.

SupplierStated Purity/AssayAnalytical Method(s) Often Cited
Tokyo Chemical Industry (TCI) >98.0%HPLC
Sigma-Aldrich 98%Not specified on product page, but CoA available[1]
Thermo Fisher Scientific 98%Assay (Titration ex Chloride): >97.5 to <102.5%[2]
MedChemExpress Not explicitly stated, but CoA provides purityLCMS[3]

Note: This table is representative and researchers should always consult the specific lot's Certificate of Analysis (CoA) for detailed purity information.[4]

Analytical Methodologies for Purity Determination

A thorough assessment of this compound purity involves multiple analytical techniques to confirm identity, quantify the main component, and identify potential impurities. These impurities may include the L-enantiomer, unreacted starting materials, or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of this compound. Both chiral and reversed-phase methods are employed to determine enantiomeric and chemical purity, respectively.

2.1.1. Chiral HPLC for Enantiomeric Purity

It is critical to ensure the enantiomeric purity of this compound, as the presence of the L-enantiomer can lead to undesired diastereomeric impurities in peptide synthesis.

Experimental Protocol: Chiral UPC² (Ultra-Performance Convergence Chromatography)

This method provides rapid and high-resolution separation of D- and L-phenylalanine methyl esters.

  • System: ACQUITY UPC² with PDA detection

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm

  • Mobile Phase A: CO₂

  • Mobile Phase B: Methanol with 0.1% NH₄OH

  • Isocratic Conditions: 90% A, 10% B

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Back Pressure: 2500 psi

  • Detection: UV at 210 nm

  • Injection Volume: 4 µL

  • Sample Preparation: 5 mg/mL in isopropanol with 0.1% triethanolamine. For detecting trace enantiomeric impurity, a lower concentration of 500 ng/mL can be used.

2.1.2. Reversed-Phase HPLC for Chemical Purity

A standard reversed-phase HPLC method is used to quantify the purity of the compound and identify any non-enantiomeric impurities.

Experimental Protocol: General Reversed-Phase HPLC

While a specific monograph method for this compound may not be publicly available, a general method for amino acid derivatives can be adapted.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient, for example, starting with 95% A, and increasing the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm[5]

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in a suitable solvent, such as the initial mobile phase composition.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.[6] It relies on the use of a certified internal standard.

Experimental Protocol: ¹H-qNMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Solvent: D₂O[7]

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is recommended.

    • Number of Scans: 8 to 16 scans are typically sufficient.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard. The aromatic protons or the methyl ester protons of this compound are suitable choices.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. For a hydrochloride salt, analysis of chlorine content is also highly informative. The results are compared against the theoretical values for the molecular formula C₁₀H₁₄ClNO₂.

Theoretical Composition:

  • Carbon: 55.69%

  • Hydrogen: 6.54%

  • Nitrogen: 6.49%

  • Chlorine: 16.44%

  • Oxygen: 14.84%

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.[8]

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C) in an excess of oxygen.[8][9] The resulting gases (CO₂, H₂O, N₂) are separated and quantified using a thermal conductivity detector.[8][9]

  • Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values. A close correlation is indicative of high purity.

Workflow for Procurement and Quality Verification

The following workflow is recommended for researchers and drug development professionals to ensure the quality of sourced this compound.

procurement_workflow Procurement and Quality Verification Workflow cluster_sourcing Sourcing cluster_verification In-house Verification Identify Suppliers Identify Suppliers Request CoAs Request CoAs Identify Suppliers->Request CoAs Compare Specifications Compare Specifications Request CoAs->Compare Specifications Select Supplier Select Supplier Compare Specifications->Select Supplier Receive Material Receive Material Select Supplier->Receive Material Perform Identity Test Perform Identity Test Receive Material->Perform Identity Test Perform Purity Analysis Perform Purity Analysis Receive Material->Perform Purity Analysis Compare with CoA Compare with CoA Perform Identity Test->Compare with CoA Perform Purity Analysis->Compare with CoA Approve for Use Approve for Use Compare with CoA->Approve for Use

Caption: A typical workflow for sourcing and verifying the quality of this compound.

Troubleshooting Out-of-Specification Purity Results

If in-house analysis indicates that the material does not meet the required purity specifications, a systematic approach should be taken to investigate the discrepancy.

troubleshooting_purity Troubleshooting Out-of-Specification Purity OOS Result OOS Result Verify Analytical Method Verify Analytical Method OOS Result->Verify Analytical Method Re-test Sample Re-test Sample Verify Analytical Method->Re-test Sample Check for Contamination Check for Contamination Re-test Sample->Check for Contamination Result Confirmed? Result Confirmed? Check for Contamination->Result Confirmed? Contact Supplier Contact Supplier Result Confirmed?->Contact Supplier Yes Accept Material Accept Material Result Confirmed?->Accept Material No Reject Material Reject Material Contact Supplier->Reject Material

Caption: A decision tree for troubleshooting out-of-specification purity results.

By implementing a robust procurement and verification process that utilizes these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of D-Phenylalanine methyl ester monohydrochloride, a critical component in their scientific endeavors.

References

CAS number and molecular weight of D-Phe-OMe monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on D-Phe-OMe Monohydrochloride

This guide provides essential technical data for D-phenylalanine methyl ester hydrochloride (this compound), a compound frequently utilized in pharmaceutical research and organic synthesis.[1][2] It is a derivative of D-phenylalanine, an amino acid.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][4][5] It is soluble in ethanol and methanol.[4][6]

Quantitative Data

The key quantitative identifiers for this compound are summarized in the table below for easy reference.

ParameterValueReferences
CAS Number13033-84-6[1][2][4][5][7][8][9]
Molecular Weight215.68 g/mol [3][4][5][7][9]
Molecular FormulaC₁₀H₁₃NO₂·HCl or C₁₀H₁₄ClNO₂[1][4][5][7][8]
Melting Point159-163 °C[5][6]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, a general procedure for the synthesis of D-phenylalanine methyl ester hydrochloride involves the reaction of D-phenylalanine with anhydrous methanol in the presence of an acid catalyst, such as acetyl chloride. The reaction mixture is typically refluxed and then cooled to allow for the crystallization of the product.

Applications in Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, including analgesics and antidepressants.[1] Its ability to cross the blood-brain barrier makes it particularly relevant in neuropharmacology research for studying neurotransmitter activity.[1]

Logical Relationship Diagram

The following diagram illustrates the relationships between the primary identifier, synonyms, and key physicochemical properties of the compound.

G cluster_main This compound cluster_synonyms Synonyms cluster_properties Key Properties D-Phe-OMe D-Phe-OMe Monohydrochloride Syn1 H-D-Phe-OMe·HCl D-Phe-OMe->Syn1 Syn2 Methyl (R)-phenylalaninate hydrochloride D-Phe-OMe->Syn2 Syn3 Methyl D-phenylalaninate hydrochloride D-Phe-OMe->Syn3 CAS CAS Number D-Phe-OMe->CAS MW Molecular Weight D-Phe-OMe->MW CAS_Val 13033-84-6 CAS->CAS_Val MW_Val 215.68 g/mol MW->MW_Val

Figure 1: Key identifiers and synonyms for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Peptides with C-terminal D-Phenylalanine Methyl Ester via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug discovery, the incorporation of unnatural amino acids and modifications to the peptide backbone are critical strategies for enhancing biological activity, improving metabolic stability, and modulating pharmacokinetic properties. One such modification is the esterification of the C-terminus of a peptide. This application note provides a detailed guide to the synthesis of peptides featuring a C-terminal D-phenylalanine methyl ester (D-Phe-OMe) using Fmoc-based solid-phase peptide synthesis (SPPS).

While D-phenylalanine methyl ester monohydrochloride is not directly used as a building block in conventional SPPS due to its unprotected α-amino group, this document outlines established methodologies to achieve the desired C-terminal modification. The protocols described herein are intended to provide a comprehensive resource for researchers aiming to incorporate this feature into their peptide candidates.

Core Concepts in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key steps in Fmoc-based SPPS are:

  • Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Deprotection: The temporary Nα-Fmoc protecting group of the resin-bound amino acid is removed, usually with a solution of piperidine in DMF, to expose a free amine.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the preceding residue, forming a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

These steps are repeated in a cyclical manner until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Methodologies for Incorporating a C-terminal D-Phe-OMe

Achieving a C-terminal methyl ester requires a modification of the standard SPPS workflow. The two primary strategies are:

  • Loading of Fmoc-D-Phe-OH onto a 2-Chlorotrityl Chloride Resin followed by Modified Cleavage. This is the most common and straightforward approach.

  • Side-Chain Anchoring Strategy. This method involves attaching the first amino acid to the resin via its side chain, leaving the C-terminus available for modification. This is more applicable to amino acids with functionalized side chains.

This application note will focus on the first, more broadly applicable method.

Experimental Protocols

Protocol 1: Synthesis of a Peptide with C-terminal D-Phe-OMe using 2-Chlorotrityl Chloride Resin

This protocol is designed for the synthesis of a generic peptide with the sequence (Xaa)n-D-Phe-OMe.

Materials and Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-D-Phe-OH

  • Fmoc-Xaa-OH (the other amino acids in the sequence)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Methanol (MeOH)

  • Acetyl Chloride (AcCl) or Hydrochloric Acid (HCl) in a non-aqueous solvent

  • Diethyl ether

Instrumentation:

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

Step 1: Loading of Fmoc-D-Phe-OH onto 2-Chlorotrityl Chloride Resin

  • Swell the 2-chlorotrityl chloride resin (1.0 eq.) in DCM for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Dissolve Fmoc-D-Phe-OH (1.5 eq.) in DCM.

  • Add DIPEA (3.0 eq.) to the Fmoc-D-Phe-OH solution and mix.

  • Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and finally DCM again.

  • Dry a small sample of the resin to determine the loading efficiency via UV-Vis spectrophotometry of the fulvene-piperidine adduct upon Fmoc deprotection.

Step 2: Peptide Chain Elongation

  • Swell the loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and shake for 10-20 minutes. Drain and repeat for 5-10 minutes.

  • Wash the resin with DMF (5-7 times).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3.0 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3.0 eq.) in the presence of DIPEA (6.0 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (5-7 times).

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Step 3: Cleavage and C-terminal Esterification

This step deviates from the standard TFA cleavage cocktail to preserve the methyl ester.

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a solution of 0.2 M HCl in methanol. This can be generated by the slow addition of acetyl chloride to cold methanol.

  • Add the alcoholic HCl solution to the resin-bound peptide.

  • Shake the suspension at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate containing the peptide methyl ester.

  • Wash the resin with additional methanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

Step 4: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions by mass spectrometry to identify those containing the desired product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

Table 1: Reagent Quantities for SPPS (0.1 mmol scale)

ReagentEquivalents (relative to resin capacity)Amount (for 0.1 mmol)
Loading
2-CTC Resin1.0~100 mg (assuming 1.0 mmol/g)
Fmoc-D-Phe-OH1.50.15 mmol
DIPEA3.00.30 mmol
Coupling
Fmoc-Xaa-OH3.00.30 mmol
HBTU/HOBt2.9 / 3.00.29 mmol / 0.30 mmol
DIPEA6.00.60 mmol
Deprotection
Piperidine/DMF20% (v/v)2 x 2 mL
Cleavage
HCl in Methanol0.2 M5-10 mL

Table 2: Typical HPLC and Mass Spectrometry Data for a Model Peptide (e.g., Ala-D-Phe-OMe)

ParameterExpected Value
RP-HPLC
Retention TimeDependent on column and gradient
Purity>95% after purification
Mass Spectrometry (ESI+)
Calculated [M+H]⁺(Molecular Weight of Ala-D-Phe-OMe) + 1.0073
Observed [M+H]⁺Should match calculated value within experimental error

Visualizations

SPPS_Workflow cluster_loading Step 1: Loading cluster_elongation Step 2: Elongation Cycle cluster_cleavage Step 3: Cleavage & Esterification Resin 2-CTC Resin Loaded_Resin Fmoc-D-Phe-Resin Resin->Loaded_Resin Coupling Fmoc_D_Phe Fmoc-D-Phe-OH + DIPEA Fmoc_D_Phe->Loaded_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotection Coupling Coupling (Fmoc-Xaa-OH, HBTU/DIPEA) Deprotection->Coupling Free Amine Washing Washing (DMF) Coupling->Washing Washing->Deprotection Repeat n-1 times Peptide_Resin H2N-(Xaa)n-D-Phe-Resin Washing->Peptide_Resin Cleavage Cleavage with 0.2M HCl in MeOH Peptide_Resin->Cleavage Peptide_Ester H2N-(Xaa)n-D-Phe-OMe Cleavage->Peptide_Ester

Caption: Workflow for the synthesis of a peptide with a C-terminal D-phenylalanine methyl ester.

Discussion and Troubleshooting

  • Epimerization: The use of 2-chlorotrityl chloride resin and mild cleavage conditions helps to minimize the risk of epimerization at the C-terminal D-phenylalanine residue. However, it is always advisable to analyze the final product for diastereomeric impurities, especially if the peptide sequence contains amino acids prone to racemization.

  • Incomplete Cleavage: If the cleavage from the resin is incomplete, the reaction time can be extended, or the concentration of HCl in methanol can be slightly increased. However, overly harsh conditions may lead to the degradation of acid-labile side-chain protecting groups if they are still present.

  • Side Reactions: The primary advantage of this method is that the final cleavage step also performs the esterification. Standard cleavage with strong acids like TFA would result in the free carboxylic acid. It is crucial to use a non-aqueous acidic solution for the cleavage to favor ester formation over hydrolysis.

Conclusion

The synthesis of peptides with a C-terminal D-phenylalanine methyl ester is a valuable tool in peptide drug design. The protocol detailed in this application note, utilizing Fmoc-SPPS on a 2-chlorotrityl chloride resin with a modified cleavage strategy, provides a reliable and efficient method for obtaining these modified peptides. Careful control of the reaction conditions and thorough analytical characterization are essential for ensuring the purity and identity of the final product.

References

Application Notes and Protocols: Coupling Reaction of D-Phe-OMe Monohydrochloride with Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between an amino acid ester, such as D-Phenylalanine methyl ester (D-Phe-OMe), and an N-terminally protected amino acid is a fundamental reaction in peptide synthesis. This document provides detailed application notes and protocols for the coupling of D-Phe-OMe monohydrochloride with Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. The Fmoc protecting group is favored for its base-lability, allowing for mild deprotection conditions that preserve acid-sensitive functionalities.[1] This process is a critical step in the solution-phase synthesis of dipeptides and larger peptide fragments, which are essential building blocks in drug discovery and development.

The choice of coupling reagent is paramount to ensure high yield, purity, and minimal racemization.[2][3] This document will focus on common and efficient coupling strategies, including the use of carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.[4][5][6] Additionally, the use of highly efficient uronium/aminium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) will be detailed.[7][8]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent significantly impacts reaction efficiency, time, and the potential for side reactions. The following table summarizes key quantitative and qualitative data for commonly used coupling reagents in the context of this application.

Coupling Reagent/SystemRelative ReactivityTypical Reaction TimeAdvantagesDisadvantages
DCC/HOBt Moderate2-12 hoursCost-effective, effectively suppresses racemization with HOBt.[8][9]Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification in solution-phase synthesis.[4]
EDC/HOBt Moderate1-6 hoursWater-soluble carbodiimide and byproduct, simplifying workup and purification.[5][10]Potential for O- to N-acyl migration, forming a stable N-acylurea.[5]
HBTU/Base (e.g., DIPEA) High15-60 minutesFast reaction times, high efficiency, low racemization, and soluble byproducts.[7][8]Can cause guanidinylation of the N-terminal amino group if used in excess.[8] Requires a non-nucleophilic base.
HATU/Base (e.g., DIPEA) Very High10-45 minutesFaster than HBTU with less epimerization, particularly effective for sterically hindered amino acids.[4][8]More expensive than HBTU.[8]

Experimental Protocols

Protocol 1: Coupling using HBTU/HOBt and DIPEA

This protocol is recommended for its high efficiency and rapid reaction times.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na2SO4 or MgSO4

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of D-Phe-OMe Free Base:

    • Dissolve this compound (1.0 eq) in a minimal amount of water.

    • Add saturated NaHCO3 solution dropwise while stirring until the pH is ~8-9.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the free base of D-Phe-OMe as an oil.

  • Coupling Reaction:

    • In a round-bottom flask, dissolve the Fmoc-protected amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 2-3 minutes at room temperature.

    • Add the freshly prepared D-Phe-OMe free base (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude Fmoc-dipeptide methyl ester.

    • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Coupling using EDC/HOBt

This protocol is advantageous due to the water-solubility of the carbodiimide and its byproduct, which simplifies purification.[10]

Materials:

  • Fmoc-protected amino acid

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na2SO4 or MgSO4

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Suspend this compound (1.0 eq) and the Fmoc-protected amino acid (1.0 eq) in anhydrous DCM.

    • Add HOBt (1.1 eq) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add EDC hydrochloride (1.2 eq) to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, dilute the reaction mixture with DCM.

    • Wash the organic phase with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography.

Visualizations

Coupling_Workflow cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification D_Phe_HCl This compound Base_Treatment Base Treatment (e.g., NaHCO3) D_Phe_HCl->Base_Treatment D_Phe_Free D-Phe-OMe Free Base Base_Treatment->D_Phe_Free Reaction Peptide Bond Formation D_Phe_Free->Reaction Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Reaction Coupling_Mix Coupling Reagents (e.g., HBTU/HOBt/DIPEA) Coupling_Mix->Reaction Crude_Product Crude Fmoc-Dipeptide Reaction->Crude_Product Washing Aqueous Washes (Acid, Base, Brine) Crude_Product->Washing Drying Drying Agent (Na2SO4) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purified_Product Purified Fmoc-Dipeptide Methyl Ester Evaporation->Purified_Product

Caption: General workflow for the coupling of D-Phe-OMe with an Fmoc-protected amino acid.

HBTU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Fmoc_AA Fmoc-AA-COOH Active_Ester Activated Ester (OBt Ester) Fmoc_AA->Active_Ester + HBTU + Base HBTU HBTU HBTU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Nucleophilic Attack Active_Ester->Peptide_Bond D_Phe_Amine H2N-D-Phe-OMe D_Phe_Amine->Peptide_Bond Fmoc_Dipeptide Fmoc-AA-D-Phe-OMe Peptide_Bond->Fmoc_Dipeptide

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

References

Application Notes: Protocol for Boc-Amino Acid Coupling with D-Phenylalanine Methyl Ester Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of Boc-protected dipeptide methyl esters via the coupling of an N-terminal Boc-protected amino acid with D-phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl). The protocols are designed for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction

The formation of a peptide bond between a protected amino acid and an amino acid ester is a fundamental reaction in peptide synthesis and drug discovery. This process involves the activation of the carboxylic acid group of an N-protected amino acid and its subsequent reaction with the free amino group of another amino acid derivative.

This document outlines two common and effective solution-phase protocols for coupling a generic Boc-amino acid with D-Phe-OMe·HCl: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another using the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A critical first step in these protocols is the in-situ neutralization of the D-phenylalanine methyl ester monohydrochloride to generate the free amine, which acts as the nucleophile in the coupling reaction. This is typically achieved using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Core Principles of Peptide Coupling

  • Amine Neutralization : The amino component, D-Phe-OMe·HCl, is a salt. The hydrochloride must be neutralized with a base to liberate the free amine, making it nucleophilic and capable of attacking the activated carboxyl group.

  • Carboxyl Group Activation : The carboxylic acid of the Boc-amino acid is converted into a more reactive species (an active ester) by a coupling reagent. This activated intermediate readily reacts with the amino group of D-Phe-OMe.

  • Racemization Suppression : During activation, the chiral center of the Boc-amino acid is susceptible to racemization. Additives like HOBt are used with carbodiimides to form an active ester that minimizes this side reaction.[1] Modern uronium reagents like HATU are designed to be highly efficient while suppressing racemization.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis. The choice of method may depend on the specific amino acid being coupled, cost considerations, and desired reaction efficiency.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a classic, cost-effective, and reliable approach for standard peptide couplings. The byproducts are generally water-soluble, which simplifies the purification process.[2][3]

Materials and Reagents:

  • Boc-Amino Acid (e.g., Boc-Ala-OH, Boc-Gly-OH)

  • D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[3]

  • 1-Hydroxybenzotriazole (HOBt)[3]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[3]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aqueous)

  • 5% NaHCO₃ (aqueous)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Amine Neutralization : In a round-bottom flask, dissolve D-Phe-OMe·HCl (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (1.1 eq) and stir the solution for 15-20 minutes at room temperature to generate the free amine in situ.[3][4]

  • Carboxyl Activation : In a separate flask, dissolve the Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[4] Cool the solution to 0 °C using an ice bath.

  • Coupling : To the cooled Boc-amino acid solution, add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C.[4]

  • Reaction : Add the solution containing the free D-Phe-OMe (from step 1) to the activated Boc-amino acid mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting Boc-amino acid is consumed.

  • Work-up :

    • If using DCM, dilute the reaction mixture. If using DMF, dilute with a larger volume of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃, and brine.[3][4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purification : Purify the crude dipeptide product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

Protocol 2: HATU Mediated Coupling

HATU is a highly effective coupling reagent, known for its rapid reaction times and low rates of racemization, making it particularly suitable for sterically hindered or racemization-prone amino acids.[2][5]

Materials and Reagents:

  • Boc-Amino Acid

  • D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

  • N,N-Diisopropylethylamine (DIPEA)[5]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Pre-activation : In a round-bottom flask, dissolve the Boc-amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[5]

  • Add DIPEA (2.2 eq) to the solution. The first 1.1 equivalents neutralize the D-Phe-OMe·HCl, and the remaining 1.1 equivalents facilitate the coupling reaction. Stir at room temperature for 1-2 minutes to pre-activate the carboxylic acid.[5][6]

  • Coupling : Add D-Phe-OMe·HCl (1.1 eq) directly to the activated mixture.

  • Reaction : Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring : Monitor the reaction progress by TLC. HATU-mediated couplings are often complete within a few hours.

  • Work-up :

    • Dilute the reaction mixture with a large volume of EtOAc.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

Data Presentation

The following table summarizes the key parameters for the described protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Boc-Amino Acid 1.0 eq1.0 eq
D-Phe-OMe·HCl 1.0 - 1.1 eq1.1 eq
Coupling Reagent EDC·HCl (1.1 eq)HATU (1.0 eq)
Additive HOBt (1.1 eq)None required
Base DIPEA or NMM (1.1 eq)DIPEA (2.2 eq)
Solvent DCM or DMFDMF
Reaction Time 12 - 24 hours1 - 4 hours
Typical Yield Good (70-90%)[2]High (>90%)[2]
Advantages Cost-effective, water-soluble byproducts[2]High efficiency, fast reaction, low racemization[2][5]
Disadvantages Slower reaction, potential for moderate racemization without HOBt[1][2]Higher cost[2]

Visualization of Experimental Workflow

The general workflow for the solution-phase synthesis of a Boc-dipeptide methyl ester is illustrated below.

G cluster_start Reactant Preparation cluster_coupling Coupling Reaction cluster_purification Product Isolation BocAA Boc-Amino Acid Activation Carboxyl Activation (EDC/HOBt or HATU) BocAA->Activation PheOMe D-Phe-OMe-HCl Coupling Peptide Bond Formation PheOMe->Coupling Neutralization with Base Base Base (DIPEA) Base->Coupling Activation->Coupling Activated Ester Workup Aqueous Work-up (Wash with acid, base, brine) Coupling->Workup Crude Product Purify Column Chromatography Workup->Purify Final Pure Dipeptide (Boc-AA-D-Phe-OMe) Purify->Final

Caption: General workflow for Boc-amino acid coupling with D-Phe-OMe.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing D-Phenylalanine Methyl Ester Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cyclic peptides incorporating D-phenylalanine methyl ester (D-Phe-OMe) monohydrochloride. The inclusion of D-amino acids like D-phenylalanine can significantly enhance the therapeutic potential of cyclic peptides by increasing their proteolytic stability and modulating their conformational properties. This document outlines both solution-phase and solid-phase synthesis strategies, offering guidance on reagent selection, reaction conditions, and purification methods.

Introduction to D-Phe-OMe in Cyclic Peptide Synthesis

Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, specificity, and metabolic stability compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as D-phenylalanine, is a key strategy in modern peptide drug design. D-phenylalanine can induce specific conformational constraints and increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the peptide.

D-Phenylalanine methyl ester monohydrochloride serves as a readily available and stable precursor for introducing the D-phenylalanine residue, particularly at the C-terminus of a linear peptide destined for cyclization. The methyl ester provides a convenient protecting group for the C-terminal carboxyl group during peptide chain elongation and can be saponified prior to cyclization or utilized in cyclization strategies that proceed via ester activation.

General Workflow for Cyclic Peptide Synthesis

The synthesis of cyclic peptides, whether in solution or on a solid support, generally follows a series of well-defined steps. The overall workflow involves the assembly of a linear peptide precursor followed by an intramolecular cyclization reaction to form the macrocyclic structure.

General Workflow for Cyclic Peptide Synthesis start Start with Protected Amino Acids linear_synthesis Linear Peptide Assembly (Solution or Solid Phase) start->linear_synthesis deprotection Selective Deprotection linear_synthesis->deprotection cyclization Intramolecular Cyclization deprotection->cyclization cleavage_purification Cleavage from Resin (if SPPS) & Purification cyclization->cleavage_purification final_product Cyclic Peptide cleavage_purification->final_product

Caption: General workflow for the synthesis of cyclic peptides.

Solution-Phase Synthesis of Cyclic Peptides

Solution-phase peptide synthesis (SPPS) offers flexibility in terms of scale and the ability to purify intermediates. This approach is particularly well-suited for the synthesis of smaller cyclic peptides and for optimizing reaction conditions.

Protocol for the Synthesis of a Linear Peptide Precursor

This protocol describes the synthesis of a linear dipeptide, which can be extended to longer peptides, using D-Phe-OMe monohydrochloride.

Materials:

  • N-α-Boc-protected amino acid (e.g., Boc-L-Alanine)

  • D-Phenylalanine methyl ester monohydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Methylmorpholine (NMM)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of D-Phenylalanine Methyl Ester Free Base:

    • Dissolve D-Phenylalanine methyl ester monohydrochloride (1.0 eq) in CHCl₃.

    • Add NMM (2.1 eq) at 0°C and stir the reaction mixture for 15 minutes. This solution containing the free base is used directly in the next step.[1]

  • Peptide Coupling:

    • In a separate flask, dissolve the N-α-Boc-protected amino acid (1.0 eq) in CHCl₃.

    • Add the solution of D-Phenylalanine methyl ester free base from the previous step.

    • Add DCC (1.0 eq) to the reaction mixture with stirring.[1]

    • Allow the reaction to proceed for 24 hours at room temperature.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 5% NaHCO₃ solution followed by saturated NaCl solution.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude linear peptide.[1]

    • The crude product can be purified by column chromatography on silica gel.

Protocol for Deprotection and Head-to-Tail Cyclization

Materials:

  • Linear peptide precursor with C-terminal methyl ester and N-terminal Boc group

  • Lithium hydroxide (LiOH) for saponification

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Coupling agent for cyclization (e.g., PyBOP, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Saponification of the Methyl Ester:

    • Dissolve the linear peptide in a suitable solvent (e.g., a mixture of THF and water).

    • Add an aqueous solution of LiOH and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to protonate the carboxylate and extract the product.

  • N-terminal Boc Deprotection:

    • Dissolve the saponified peptide in DCM.

    • Add TFA and stir for 1-2 hours at room temperature.

    • Remove the solvent and excess TFA under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the deprotected linear peptide in a high volume of anhydrous DCM or DMF to favor intramolecular cyclization over intermolecular polymerization.

    • Add the coupling agent (e.g., PyBOP or HATU, 1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature until cyclization is complete (monitored by LC-MS).

    • Quench the reaction, remove the solvent, and purify the cyclic peptide by preparative HPLC.

Solid-Phase Synthesis of Cyclic Peptides

Solid-phase peptide synthesis (SPPS) is the method of choice for the synthesis of longer peptides due to its efficiency and ease of purification.

Protocol for On-Resin Synthesis and Cyclization

This protocol outlines the assembly of a linear peptide on a solid support and subsequent on-resin cyclization.

Materials:

  • Fmoc-Rink Amide resin or a suitable resin for C-terminal modification

  • Fmoc-protected amino acids

  • Alloc-D-Phe (for side-chain attachment and orthogonal deprotection)

  • Coupling reagents: HATU, HCTU, or PyBOP

  • Base: DIPEA

  • Deprotection agent: 20% piperidine in DMF

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., phenylsilane) for Alloc deprotection

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the resin in DMF.

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using a coupling agent like HATU and DIPEA in DMF.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. Incorporate Alloc-D-Phe at the desired position.

  • Orthogonal Deprotection of Alloc Group:

    • After assembly of the linear peptide, selectively remove the Alloc group from the D-phenylalanine residue using a palladium(0) catalyst and a scavenger in DCM. This exposes the amino group for cyclization.

  • On-Resin Cyclization:

    • Activate the free C-terminal carboxylic acid (if using a head-to-tail cyclization strategy on a side-chain anchored resin) or a side-chain carboxyl group with a coupling agent.

    • Allow the intramolecular cyclization to proceed.

  • Cleavage and Purification:

    • Wash the resin thoroughly.

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the cyclic peptide by preparative HPLC.

On-Resin Cyclization Workflow cluster_SPPS Solid-Phase Synthesis cluster_cyclization On-Resin Cyclization resin Resin linear_peptide Linear Peptide Assembly (Fmoc Chemistry) resin->linear_peptide 1. Coupling Cycles deprotection Selective Deprotection (e.g., Alloc removal) cyclization Intramolecular Amide Bond Formation deprotection->cyclization 2. Cyclization cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage purification HPLC Purification cleavage->purification cyclic_peptide Pure Cyclic Peptide purification->cyclic_peptide

Caption: Workflow for on-resin synthesis and cyclization of peptides.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. The following table summarizes a comparison between PyBOP and HATU, two commonly used coupling reagents in peptide synthesis.

Performance MetricPyBOPHATUKey Findings
Crude Peptide Purity Lower purity, especially with shorter coupling times for difficult sequences.[2]High purity, comparable to other highly efficient reagents.[2]HATU consistently outperforms PyBOP in terms of crude product purity for challenging syntheses.[2]
Coupling Efficiency Generally effective for standard sequences, but may be less efficient for sterically hindered amino acids.[2]Highly efficient, even for difficult couplings including N-methylated amino acids.[2]HATU is the preferred reagent for sterically demanding couplings and rapid synthesis protocols.
Racemization Risk of racemization can increase with prolonged coupling times.Reacts faster with less epimerization.[2]The rapid kinetics of HATU help to minimize racemization.[2]
Side Reactions Less prone to side reactions at the N-terminus of the peptide.[2]Can cause guanidinylation of the N-terminal amine if used in excess.[2]Careful control of stoichiometry is crucial when using HATU to avoid capping the peptide chain.
Cost Generally more affordable.Higher cost.The higher efficiency of HATU may justify its cost for the synthesis of particularly challenging or valuable peptides.

Conclusion

The synthesis of cyclic peptides containing D-phenylalanine methyl ester monohydrochloride can be successfully achieved through both solution-phase and solid-phase methodologies. The choice of strategy depends on the target peptide's length, complexity, and the desired scale of synthesis. For solution-phase synthesis, careful control of concentration during the cyclization step is crucial to minimize intermolecular side reactions. In solid-phase synthesis, the use of orthogonal protecting groups, such as Alloc for the D-phenylalanine residue, enables efficient on-resin cyclization. The selection of a highly efficient coupling reagent, such as HATU, is recommended for difficult couplings to ensure high purity and yield of the final cyclic peptide. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the development of novel cyclic peptide therapeutics.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing D-Phenylalanine Methyl Ester Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis remains a cornerstone of peptide chemistry, offering flexibility in scale and purification of intermediates, which is particularly advantageous for the synthesis of short to medium-length peptides and those incorporating unnatural amino acids.[1] The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development. Peptides containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2][3][4] This increased metabolic stability can lead to a longer in-vivo half-life, improved bioavailability, and enhanced therapeutic efficacy.[4][5]

D-Phenylalanine, with its bulky hydrophobic side chain, can also influence the conformational properties and binding affinities of peptides.[6] This application note provides a detailed protocol for the synthesis of a dipeptide using D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl) as the C-terminal residue. The protocol employs a carbodiimide-mediated coupling, a robust and widely used method for peptide bond formation in solution.[1]

Data Presentation: Representative Coupling Efficiencies

The successful synthesis of peptides in solution is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of typical yields for dipeptide synthesis using various common coupling reagents. While specific yields can vary based on the coupling partners and reaction scale, these values provide a comparative baseline.

N-Protected Amino AcidC-Terminal Amino Acid EsterCoupling Reagent/AdditiveBaseSolventTypical Yield (%)Reference
Boc-L-Trp-OHL-Phe-OMe·HClDCC/HOBtDIPEADichloromethane~61-85%[1]
Boc-L-Phe-OHL-Leu-OMe·HClIBA-OBz/(4-MeOC6H4)3P-DMF~66%[7]
Boc-D-Glu(Z)-OHL-Glu(Z)-MeEDC/HOBt-Dichloromethane~99%[8]
Boc-L-Ala-OHL-Phe-OMe·HClEDC/HOBtNMMDichloromethaneNot Specified[9]
Boc-Arg(Pbf)-OHH-Leu-OMeT3P®DIPEADichloromethane>95%[10]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocols

This section details the protocol for the synthesis of a generic Boc-Xaa-D-Phe-OMe dipeptide, where "Xaa" represents any N-terminally Boc-protected amino acid.

Protocol 1: Synthesis of Boc-Xaa-D-Phe-OMe

This protocol is divided into three main stages: liberation of the D-Phenylalanine methyl ester free base, the peptide coupling reaction, and the work-up and purification of the final dipeptide.

Materials:

  • N-Boc-Amino Acid (Boc-Xaa-OH) (1.0 equivalent)

  • D-Phenylalanine methyl ester monohydrochloride (H-D-Phe-OMe·HCl) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 equivalents for free base + 1.0 equivalent for coupling)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, if solubility is an issue)

  • 1 M Hydrochloric acid (HCl) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

Part A: Preparation of D-Phenylalanine Methyl Ester Free Base

  • Dissolve D-Phenylalanine methyl ester monohydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to the solution.

  • Stir the mixture at 0 °C for 15-20 minutes. The resulting solution contains the free base of D-Phenylalanine methyl ester and is used directly in the next step.

Part B: Peptide Coupling Reaction

  • In a separate flask, dissolve the N-Boc-amino acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the solution of D-Phenylalanine methyl ester free base (from Part A) to the reaction mixture.

  • Add an additional 1.0 equivalent of DIPEA or NMM to the reaction.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Wash the reaction mixture sequentially with 1 M HCl solution (2x), 5% NaHCO₃ solution (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude dipeptide by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.[1][8]

  • Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent to yield the purified Boc-Xaa-D-Phe-OMe.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Purification cluster_end Final Product Boc_AA Boc-Xaa-OH Coupling_Reaction 2. Peptide Coupling (0°C to RT, 12-18h) Boc_AA->Coupling_Reaction D_Phe_HCl H-D-Phe-OMe·HCl Free_Base 1. Free Base Formation (0°C, 20 min) D_Phe_HCl->Free_Base Base DIPEA / NMM Base->Free_Base Coupling EDC / HOBt Coupling->Coupling_Reaction Solvent Anhydrous DCM Solvent->Free_Base Free_Base->Coupling_Reaction Workup 3. Aqueous Work-up (HCl, NaHCO3, Brine) Coupling_Reaction->Workup Purification 4. Column Chromatography Workup->Purification Final_Product Purified Boc-Xaa-D-Phe-OMe Purification->Final_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide using D-Phe-OMe·HCl.

Logical Relationship of Components

G cluster_reactants Core Reactants cluster_activators Activation System cluster_facilitators Facilitators N_Protected_AA N-Protected Amino Acid (Boc-Xaa-OH) Coupling_Reagent Coupling Reagent (e.g., EDC) N_Protected_AA->Coupling_Reagent Activates Peptide_Bond Peptide Bond Formation N_Protected_AA->Peptide_Bond C_Protected_AA C-Protected Amino Acid Ester HCl (H-D-Phe-OMe·HCl) Base Base (e.g., DIPEA) C_Protected_AA->Base Liberates free amine Additive Additive (e.g., HOBt) Coupling_Reagent->Additive Suppresses racemization Coupling_Reagent->Peptide_Bond Base->Peptide_Bond Solvent Solvent (e.g., DCM) Solvent->Peptide_Bond

Caption: Key components and their roles in the peptide coupling reaction.

Applications in Drug Development

The synthesis of peptides incorporating D-amino acids, such as D-phenylalanine, is of paramount importance in the development of new therapeutics.

  • Enhanced Proteolytic Stability: The primary advantage of using D-amino acids is the increased resistance of the resulting peptide to degradation by proteases and peptidases in the body.[2][3] These enzymes are highly stereospecific and primarily recognize L-amino acids, thus extending the half-life of the therapeutic peptide.

  • Improved Pharmacokinetic Profiles: By reducing the rate of degradation, D-amino acid substitution can lead to improved pharmacokinetic profiles, allowing for less frequent dosing.[4]

  • Modulation of Biological Activity: The stereochemistry of an amino acid residue can significantly impact the three-dimensional structure of a peptide.[6] Replacing an L-amino acid with its D-enantiomer can alter the peptide's conformation, potentially leading to modified receptor binding affinity, selectivity, and overall biological activity.[3] This provides a powerful tool for fine-tuning the pharmacological properties of peptide-based drugs.

  • Development of Enzyme Inhibitors: D-peptides can serve as effective enzyme inhibitors, as their resistance to cleavage allows them to bind to active sites for prolonged periods.[2]

References

Application Notes and Protocols: Incorporation of D-Phe-OMe for Creating Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide libraries represents a significant advancement in drug discovery and development. D-amino acid-containing peptides offer several advantages over their L-amino acid counterparts, most notably enhanced proteolytic stability, which leads to a longer in vivo half-life and improved bioavailability.[1][2] This increased stability makes them attractive candidates for therapeutic agents. D-peptides may also exhibit reduced immunogenicity.[1][2]

D-Phenylalanine methyl ester (D-Phe-OMe) is a valuable building block for introducing a D-phenylalanine residue into a peptide sequence. This document provides detailed application notes and protocols for the incorporation of D-Phe-OMe in the creation of peptide libraries, with a focus on Solid-Phase Peptide Synthesis (SPPS) and the subsequent screening of these libraries for bioactive candidates.

Key Applications of D-Peptide Libraries

Peptide libraries containing D-amino acids are powerful tools for:

  • Drug Discovery: Identifying novel therapeutic leads with improved pharmacokinetic properties.

  • Target Validation: Developing stable probes to study biological targets and pathways.

  • Diagnostic Tools: Creating robust binding agents for diagnostic assays.

  • Biomaterial Development: Engineering peptides with enhanced resistance to degradation for various biomedical applications.

A particularly powerful technique for screening D-peptide libraries is mirror-image phage display . This method involves synthesizing a D-enantiomer of the target protein and using it to screen a phage library displaying L-peptides. The selected L-peptides are then synthesized as their D-enantiomers, which will bind to the natural L-form of the target protein.[3]

Data Presentation: Synthesis and Screening Data

The following tables summarize representative quantitative data related to the synthesis and screening of peptide libraries containing D-amino acids.

Table 1: Coupling Efficiency of Amino Acids in Solid-Phase Peptide Synthesis

Amino Acid TypeCoupling ReagentCoupling TimeTypical Coupling Efficiency (%)Reference
Standard L-Amino AcidsHBTU/DIPEA1-2 hours>99%General SPPS Knowledge
Fmoc-D-Phe-OH HATU/NMM 2 x 20 min ~95% [4]
Sterically Hindered L-Amino AcidsHATU/NMM2-4 hours95-98%General SPPS Knowledge
D-Amino Acids (general)Various1-4 hoursGenerally high, but can be sequence-dependent[5]

Note: Coupling efficiency can be sequence-dependent and may require optimization.

Table 2: Purity and Yield of Peptides Synthesized with D-Amino Acids

Peptide DescriptionSynthesis MethodCrude Purity (%)Final Yield (%)Reference
10-mer peptide with one D-amino acidAutomated Fmoc-SPPS85-95%20-40%[6]
Cyclic D-peptideManual Fmoc-SPPS>80%15-30%[3]
D-peptide targeting Abl kinaseManual Fmoc-SPPS>95% (after HPLC)Not specified[7][8][9]
Stapled peptide (NYAD-1)Automated Fmoc-SPPS31.4%Not specified[4]

Note: Yields are highly dependent on the peptide sequence, length, and purification methods.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phe-Containing Peptide Library

This protocol outlines the manual synthesis of a peptide library incorporating Fmoc-D-Phe-OH using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected L-amino acids

  • Fmoc-D-Phe-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To incorporate D-Phe, use Fmoc-D-Phe-OH in this step.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Mirror-Image Phage Display for Screening D-Peptide Libraries

This protocol provides a general workflow for identifying D-peptide ligands for a target protein.

Materials:

  • Chemically synthesized D-enantiomer of the target protein

  • Phage display library expressing random L-peptides (e.g., Ph.D.-12 from NEB)

  • Streptavidin-coated magnetic beads

  • Biotinylated D-target protein

  • Wash buffers (e.g., TBST)

  • Elution buffers (e.g., low pH glycine buffer)

  • E. coli host strain for phage amplification

  • Reagents for phage titration and DNA sequencing

Procedure:

  • Target Immobilization:

    • Incubate streptavidin-coated magnetic beads with the biotinylated D-target protein to immobilize the target.

    • Wash the beads to remove unbound target.

  • Biopanning (Selection):

    • Incubate the phage display library with the immobilized D-target protein to allow binding.

    • Wash the beads extensively with wash buffer to remove non-binding phage.

  • Elution: Elute the bound phage from the beads using an elution buffer.

  • Amplification: Infect an E. coli host strain with the eluted phage and amplify the phage population.

  • Repeat Panning Rounds: Repeat steps 2-4 for 3-5 rounds to enrich for phage clones with high affinity for the D-target.

  • Phage Clone Isolation and Sequencing:

    • After the final round of panning, isolate individual phage clones.

    • Sequence the DNA of the selected phage clones to identify the L-peptide sequences that bind to the D-target.

  • D-Peptide Synthesis: Synthesize the D-enantiomers of the identified L-peptide sequences using SPPS (as described in Protocol 1).

  • Binding Validation: Validate the binding of the synthesized D-peptides to the natural L-enantiomer of the target protein using techniques such as ELISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).

Signaling Pathway and Workflow Diagrams

G

G

G

G

Conclusion

The incorporation of D-Phe-OMe and other D-amino acids into peptide libraries is a powerful strategy for the development of novel therapeutics and research tools. The enhanced stability of D-peptides addresses a key limitation of their natural L-counterparts. By utilizing robust synthetic protocols like SPPS and innovative screening techniques such as mirror-image phage display, researchers can efficiently identify and optimize D-peptide candidates with high affinity and specificity for a wide range of biological targets. The detailed protocols and workflows provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug discovery to harness the potential of D-peptide libraries.

References

Application Note: Strategic Incorporation of D-Phenylalanine into Peptides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic application of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids, particularly D-enantiomers. Natural proteases are stereospecific and primarily recognize L-amino acids, rendering peptides containing D-amino acids significantly more resistant to enzymatic cleavage[1][2].

D-Phenylalanine (D-Phe) is a widely used unnatural amino acid that, when incorporated into a peptide sequence, can dramatically increase its proteolytic stability, modulate its receptor binding affinity, and introduce conformational constraints that can enhance biological activity[3]. While D-Phenylalanine methyl ester (D-Phe-OMe) is a building block for solution-phase synthesis, the more common and efficient method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). In SPPS, the corresponding protected amino acid, N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), is the standard reagent used for incorporation.

This document provides detailed protocols for the incorporation of D-Phe into synthetic peptides via Fmoc-SPPS, methods for their characterization, and a summary of the quantitative effects of this modification.

Key Applications and Advantages

  • Enhanced Proteolytic Stability : The substitution of an L-amino acid with its D-isomer at a position susceptible to cleavage can protect the peptide backbone from protease recognition and hydrolysis. This modification can extend the peptide's half-life in biological fluids from minutes to hours[2][3]. Peptides with unprotected N-terminal amines, for instance, are often almost entirely degraded within 48 hours in cell culture, a fate that can be mitigated with strategic D-amino acid placement[4][5].

  • Modulation of Biological Activity : Introducing a D-Phe residue can alter the peptide's three-dimensional structure, which may change its interaction with target receptors. This can lead to either increased or decreased binding affinity and signaling potency. For example, substitutions in Neuropeptide Y (NPY) analogues with D-amino acids have been shown to significantly alter their hypertensive effects[6]. Similarly, the stereochemistry of Phenylalanine residues in opioid peptides dramatically influences their receptor affinity and in vivo activity profiles[7].

  • Conformational Constraint : The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns. This conformational rigidity can lock the peptide into its bioactive conformation, leading to improved receptor selectivity and potency.

Quantitative Data Summary

The substitution of L-Phe with D-Phe has quantifiable effects on peptide stability and activity. The tables below summarize representative data from the literature.

Table 1: Impact of D-Amino Acid Substitution on Peptide Proteolytic Stability

PeptideModificationMatrixHalf-Life (t½)Reference
PepH3All L-amino acidsProteolytic Environment21.07 minutes[2]
D-PepH3All D-amino acidsProteolytic Environment>120 minutes[2]
Generic PeptidesN-terminal L-amino acid (amine)Cell CultureAlmost complete degradation by 48h[4][5]

Table 2: Comparative Biological Activity of D-Phe Substituted Peptide Analogues

Peptide SystemPeptide AnalogueAssayResultReference
Neuropeptide Y (NPY) Native pNPYHypertensive Activity (ED₅₀)3.04 µg/kg[6]
[D-Ala⁵]NPYHypertensive Activity (ED₅₀)3.04 µg/kg (1.0x potency)[6]
[D-Arg³³]NPYHypertensive ActivityInactive at 40 µg/kg[6]
[D-Tyr³⁶]NPYHypertensive Activity~30.4 µg/kg (0.1x potency)[6]
Opioid Tetrapeptide cyclo[Phe-d-Pro-Phe-Trp]KOR Binding Affinity (Kᵢ)2.1 nM[7]
cyclo[d-Phe -d-Pro-Phe-Trp]KOR Binding Affinity (Kᵢ)11 nM[7]
cyclo[Phe-d-Pro-d-Phe -Trp]KOR Binding Affinity (Kᵢ)16 nM[7]
cyclo[d-Phe -d-Pro-d-Phe -Trp]KOR Binding Affinity (Kᵢ)18 nM[7]

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a D-Phe Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-Phe residue using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Reaction Vessel: Fritted glass reaction vessel or syringe

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in the reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling Cycle (Repeat for each amino acid):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-D-Phe-OH, 4 equivalents) and HCTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 45-60 minutes.

    • Monitoring (Optional): Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF to the resin.

    • Agitate for 5 minutes, drain, and add a fresh aliquot for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 4).

  • Final Wash: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum.

Protocol 2: Peptide Cleavage from Resin and Side-Chain Deprotection

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water. (Note: Scavenger composition may vary based on peptide sequence, e.g., add DTT for Trp-containing peptides).

  • Cold diethyl ether.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Place the dry peptide-resin in a suitable reaction vial.

  • Add the cold cleavage cocktail to the resin (e.g., 5 mL for 100 mg of resin).

  • Incubate at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) and carefully decant the ether.

  • Wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

Materials:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system (analytical and preparative).

  • C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using preparative RP-HPLC with a suitable gradient of Mobile Phase B.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis:

    • Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).

    • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

  • Identity Confirmation:

    • Dissolve a small amount of the purified peptide and analyze using LC-MS or direct infusion MS.

    • Confirm that the observed molecular weight matches the calculated theoretical mass of the peptide.[8][9]

Visualizations: Workflows and Signaling Pathways

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated for each AA) cluster_end Final Steps Resin Start: Resin with Free Amine Coupling 1. Coupling (Fmoc-AA-OH, HCTU, DIPEA) Resin->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Wash2->Coupling Next Amino Acid FinalPeptide Final Peptide-Resin Wash2->FinalPeptide Last Amino Acid

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Characterization_Workflow cluster_QC Quality Control Crude Crude Peptide (Post-Cleavage) Purify Purification (Preparative RP-HPLC) Crude->Purify Lyophilize1 Lyophilization Purify->Lyophilize1 PurePeptide Purified Peptide Powder Lyophilize1->PurePeptide Purity Purity Check (Analytical RP-HPLC) PurePeptide->Purity Identity Identity Confirmation (Mass Spectrometry) PurePeptide->Identity Pass Result: Pass (Purity >95%, Correct Mass) Purity->Pass Fail Result: Fail Purity->Fail Identity->Pass Identity->Fail Fail->Purify Re-purify

Caption: Workflow for the purification and characterization of synthetic peptides.

Melanocortin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R (GPCR) Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates TYR Tyrosinase Gene CREB->TYR Binds & Activates MITF MITF Transcription Melanin Melanin Production MITF->Melanin Upregulates TYR->MITF Leads to Melanotan Melanotan-1 ([D-Phe⁷]-α-MSH) Melanotan->MC1R Binds & Activates

Caption: Signaling of [D-Phe⁷]-α-MSH through the Melanocortin 1 Receptor (MC1R).

References

Applications of D-Phenylalanine Methyl Ester (D-Phe-OMe) in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanine methyl ester (D-Phe-OMe) is a derivative of the D-isomeric form of the essential amino acid phenylalanine. While L-phenylalanine is a precursor to several key neurotransmitters, D-amino acids and their derivatives are increasingly being investigated for their unique biological activities and therapeutic potential in the central nervous system (CNS). D-Phe-OMe, due to its modified structure, may exhibit altered blood-brain barrier permeability and distinct pharmacological properties compared to its L-counterpart, making it a compound of interest for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

These application notes provide an overview of the potential therapeutic rationale for D-Phe-OMe and detailed protocols for researchers to investigate its efficacy and mechanism of action in preclinical models of neurological disorders. The methodologies are based on established assays for neuroprotection, receptor binding, and in vivo efficacy.

Potential Mechanisms of Action

The neuroprotective effects of D-phenylalanine derivatives are hypothesized to be mediated through several mechanisms, primarily involving the modulation of excitatory neurotransmission and interaction with specific receptor systems.

  • NMDA Receptor Modulation: L-phenylalanine and its derivatives have been shown to modulate N-methyl-D-aspartate (NMDA) receptor function. D-amino acids, such as D-serine, are known co-agonists at the glycine binding site of the NMDA receptor, and their modulation can impact synaptic plasticity and neuronal survival. It is plausible that D-Phe-OMe could interact with the NMDA receptor complex, potentially at the glycine or other allosteric sites, to attenuate excitotoxicity, a common pathological event in many neurological disorders.

  • Sigma-1 Receptor Interaction: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in cellular stress responses, neuronal survival, and neuroplasticity. A variety of synthetic compounds bind to sigma-1 receptors, and agonists have shown neuroprotective effects in preclinical models. Given the structural diversity of sigma-1 receptor ligands, D-Phe-OMe represents a candidate for interaction with this receptor, which could contribute to its potential neuroprotective profile.

  • Antioxidant and Anti-inflammatory Effects: Phenylalanine derivatives have been investigated for their antioxidant properties. Neuroinflammation and oxidative stress are key components in the pathology of neurodegenerative diseases. D-Phe-OMe may exert neuroprotective effects by scavenging free radicals or by modulating inflammatory pathways in the brain.

Data Presentation: Efficacy of Phenylalanine Derivatives in Neurological Models

While specific quantitative data for D-Phe-OMe is still emerging, the following tables summarize the efficacy of related phenylalanine derivatives in preclinical models. This data provides a benchmark for the anticipated therapeutic potential of D-Phe-OMe.

Table 1: In Vitro Neuroprotective Efficacy of Phenylalanine Derivatives

CompoundModelAssayEndpointResult (IC50/EC50)
3,5-dibromo-L-tyrosine (DBrT)Rat Cultured Neurons (Simulated Ischemia)Patch-clampDepression of AMPA/kainate mEPSC frequency127.5 ± 13.3 µM
Phenylalanine-based AMPA Antagonist (Compound 1)Human Neuroblastoma SH-SY5Y cellsMAO-B InhibitionInhibition of monoamine oxidase B278 ± 29 nM
Phenylalanine-based AMPA Antagonist (Compound 1)Human Neuroblastoma SH-SY5Y & IMR-32 cells6-OHDA-induced neurotoxicityNeuroprotectionSignificant reduction in LDH release

Table 2: In Vivo Efficacy of a Phenylalanine Derivative in a Stroke Model

CompoundAnimal ModelEndpointResult
3,5-dibromo-L-tyrosine (DBrT)Rat (Transient Middle Cerebral Artery Occlusion)Infarct VolumeReduced to 170.1 ± 39.7 mm³ (Control: 317.0 ± 24.7 mm³)
3,5-dibromo-L-tyrosine (DBrT)Rat (Transient Middle Cerebral Artery Occlusion)Neurological Score57.1 ± 12.0% improvement

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the neuroprotective potential and mechanism of action of D-Phe-OMe.

Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Objective: To determine the ability of D-Phe-OMe to protect cultured neurons from glutamate-induced cell death.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • D-Phe-OMe stock solution (in sterile water or DMSO)

  • Glutamate solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Plate primary neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Prepare serial dilutions of D-Phe-OMe in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.

  • Pre-treat the neurons with the different concentrations of D-Phe-OMe for 1 hour. Include a vehicle control group.

  • Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability by measuring the amount of LDH released into the culture medium using a commercial LDH assay kit, following the manufacturer's instructions.

  • Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Protocol 2: Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of D-Phe-OMe for the sigma-1 receptor.

Materials:

  • Guinea pig liver membrane preparation (rich in sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • D-Phe-OMe

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of D-Phe-OMe.

  • In a 96-well plate, add the binding buffer, guinea pig liver membrane preparation (100-200 µg protein), and varying concentrations of D-Phe-OMe.

  • Add [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 10 nM).

  • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of D-Phe-OMe using competitive binding analysis software.

Protocol 3: In Vivo Efficacy in a Mouse Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the neuroprotective effect of D-Phe-OMe against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • D-Phe-OMe

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, cylinder test)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Acclimatize mice and divide them into groups: vehicle control, MPTP + vehicle, and MPTP + D-Phe-OMe (at various doses).

  • Administer D-Phe-OMe or vehicle intraperitoneally (i.p.) for a pre-determined period (e.g., 7 days) before MPTP administration and continue throughout the MPTP treatment period.

  • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Perform behavioral tests (e.g., rotarod test for motor coordination) at baseline and at specified time points after MPTP administration.

  • At the end of the study (e.g., 7 days after the last MPTP injection), sacrifice the animals and perfuse with paraformaldehyde.

  • Collect the brains and process for immunohistochemistry to stain for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and nerve terminals in the striatum.

  • Quantify the number of TH-positive neurons and the density of striatal fibers to assess the degree of neuroprotection.

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Plate Neurons Plate Neurons Pre-treat with D-Phe-OMe Pre-treat with D-Phe-OMe Plate Neurons->Pre-treat with D-Phe-OMe Induce Excitotoxicity (Glutamate) Induce Excitotoxicity (Glutamate) Pre-treat with D-Phe-OMe->Induce Excitotoxicity (Glutamate) Incubate (24h) Incubate (24h) Induce Excitotoxicity (Glutamate)->Incubate (24h) Assess Viability (LDH Assay) Assess Viability (LDH Assay) Incubate (24h)->Assess Viability (LDH Assay)

Caption: Workflow for assessing the in vitro neuroprotective effects of D-Phe-OMe.

G cluster_1 Potential Neuroprotective Signaling Pathways of D-Phe-OMe cluster_nmda NMDA Receptor Modulation cluster_sigma1 Sigma-1 Receptor Activation D-Phe-OMe D-Phe-OMe NMDA Receptor NMDA Receptor D-Phe-OMe->NMDA Receptor Modulation Sigma-1 Receptor Sigma-1 Receptor D-Phe-OMe->Sigma-1 Receptor Activation? Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Cellular Stress Response Cellular Stress Response Sigma-1 Receptor->Cellular Stress Response Neuronal Survival Neuronal Survival Cellular Stress Response->Neuronal Survival

Caption: Hypothesized signaling pathways for D-Phe-OMe's neuroprotective action.

G cluster_2 In Vivo Efficacy Study Workflow (MPTP Model) Acclimatization Acclimatization D-Phe-OMe Treatment D-Phe-OMe Treatment Acclimatization->D-Phe-OMe Treatment MPTP Induction MPTP Induction D-Phe-OMe Treatment->MPTP Induction Behavioral Testing Behavioral Testing MPTP Induction->Behavioral Testing Histological Analysis Histological Analysis Behavioral Testing->Histological Analysis

Caption: Workflow for evaluating the in vivo efficacy of D-Phe-OMe in a Parkinson's disease model.

Troubleshooting & Optimization

Optimizing coupling efficiency of D-Phe-OMe monohydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using D-Phe-OMe monohydrochloride in SPPS?

A1: The primary challenge arises from the fact that D-Phe-OMe is supplied as a hydrochloride salt. The protonated α-amino group (R-NH₃⁺Cl⁻) is not nucleophilic and therefore cannot react with the activated carboxyl group of the growing peptide chain on the solid support. This necessitates a neutralization step to deprotonate the amino group to its free amine form (R-NH₂) before or during the coupling reaction. Failure to effectively neutralize the hydrochloride salt will result in very low or no coupling efficiency.

Q2: How does the hydrochloride salt affect the coupling reaction?

A2: The hydrochloride salt of the amino group prevents the coupling reaction from occurring. For the peptide bond to form, the amino group of the incoming amino acid must be a free base to act as a nucleophile and attack the activated carboxylic acid on the resin-bound peptide. The presence of the hydrochloride renders the amino group as a non-nucleophilic ammonium salt, thus inhibiting the reaction.[1][2]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is generally soluble in common polar aprotic solvents used in SPPS such as Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[3] It is crucial to use high-purity, anhydrous solvents to avoid side reactions and ensure efficient solvation of the reactants and the peptide-resin.[3] For particularly difficult couplings or to disrupt peptide aggregation, solvent mixtures, for instance containing Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO), can be employed.[3]

Q4: Which coupling reagents are most effective for D-Phe-OMe?

A4: Standard coupling reagents used in Fmoc-SPPS are effective for coupling D-Phe-OMe once it has been neutralized. These include aminium/uronium salts like HBTU, HATU, and HCTU, as well as carbodiimides such as DIC and EDC, typically used in conjunction with an additive like HOBt or Oxyma to minimize racemization.[4][5] The choice of coupling reagent can be critical, especially for sterically hindered or aggregation-prone sequences.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Coupling Efficiency Incomplete neutralization of the D-Phe-OMe hydrochloride salt.Ensure adequate neutralization by using a sufficient excess of a non-nucleophilic base like DIEA (typically 2-3 equivalents). Consider switching to an in situ neutralization protocol.[1][2]
Insufficient activation of the resin-bound peptide's carboxyl group.Use a more potent coupling reagent like HATU. Ensure the freshness and purity of coupling reagents.
Steric hindrance.Increase the coupling time and/or temperature (if using a suitable instrument). Consider a double coupling protocol where the coupling step is repeated with fresh reagents.
Peptide Aggregation The growing peptide chain is collapsing on the resin, blocking reactive sites.Use an in situ neutralization protocol to minimize the time the peptide is in its neutral, aggregation-prone state.[2][6][7] Switch to a more effective solvating solvent like NMP or a solvent mixture (e.g., with DMSO).
Side Reactions (e.g., Racemization) The activation method is too harsh or the base is not sufficiently hindered.Use carbodiimide activation with an additive like HOBt or Oxyma to suppress racemization.[4][5] Ensure the use of a sterically hindered base like DIEA rather than a less hindered one like triethylamine.
Poor Solubility of Reagents The concentration of D-Phe-OMe or coupling agents is too high for the chosen solvent.Increase the solvent volume or switch to a solvent with better solubilizing properties, such as NMP.[3] Gentle warming and sonication can also aid in dissolution, but care must be taken to avoid degradation of reagents.

Experimental Protocols

Protocol 1: Standard Neutralization and Coupling

This protocol involves a discrete neutralization step before the coupling reaction.

  • Resin Swelling: Swell the peptide-resin in DMF or DCM (approx. 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.

  • Neutralization:

    • Prepare a 10% solution of DIEA in DCM or DMF.

    • Add this solution to the resin and agitate for 2-5 minutes.

    • Drain the neutralization solution and repeat.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve D-Phe-OMe·HCl (3 eq.), the chosen coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

    • Add DIEA (6 eq.) to this solution to neutralize the hydrochloride and activate the coupling reagent.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.

Protocol 2: In Situ Neutralization and Coupling

This streamlined protocol combines the neutralization and coupling steps, which can enhance efficiency, particularly for difficult sequences.[6][8][9]

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve D-Phe-OMe·HCl (3 eq.), the coupling reagent (e.g., HATU, 3 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF.

    • Add this solution to the washed, deprotected peptide-resin.

    • Immediately add DIEA (6 eq.) to the reaction vessel.

    • Agitation begins simultaneously with the addition of the base, allowing for neutralization and coupling to occur in the same step.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing and Monitoring: Follow steps 7-8 from Protocol 1.

Reagent Recommendations

Reagent Type Recommended Reagents Rationale
Solvents DMF, NMPGood solvating properties for amino acids and resins.[3]
Neutralization Base Diisopropylethylamine (DIEA)Sterically hindered, non-nucleophilic tertiary amine that effectively deprotonates the ammonium salt without causing significant side reactions.[1]
Coupling Reagents HBTU, HATU, HCTUAminium/uronium salts that provide rapid and efficient coupling. HATU is particularly effective for hindered couplings.[4]
DIC/HOBt, EDC/OxymaCarbodiimide-based methods that are cost-effective and, with the use of additives, minimize racemization.[4][5]

Visualizing the Workflow

SPPS_Workflow cluster_standard Standard Neutralization Protocol cluster_insitu In Situ Neutralization Protocol start Start: Peptide-Resin with Fmoc-group deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end End: Peptide elongated by one D-Phe residue wash1 Wash (DMF) deprotection->wash1 neutralization Neutralization (10% DIEA/DCM) wash1->neutralization Standard Protocol coupling_insitu Coupling: D-Phe-OMe-HCl + Coupling Reagent + DIEA + Resin wash1->coupling_insitu In Situ Protocol wash2 Wash (DMF) neutralization->wash2 Remove excess base coupling_std Coupling: Activated D-Phe-OMe + Resin wash2->coupling_std wash3 Final Wash (DMF/DCM) coupling_std->wash3 coupling_insitu->wash3 kaiser Kaiser Test wash3->kaiser kaiser->end Negative recouple Recouple kaiser->recouple Positive recouple->wash3 Neutralization_Mechanism DPheOMe_HCl D-Phe-OMe-HCl H₃N⁺-CH(R)-CO₂Me Cl⁻ arrow Proton Transfer DPheOMe_HCl->arrow DIEA DIEA (Base) (iPr)₂NEt DIEA->arrow DPheOMe_Free Free Amine H₂N-CH(R)-CO₂Me DIEA_Salt DIEA Salt (iPr)₂NEtH⁺ Cl⁻ plus1 + arrow->DPheOMe_Free arrow->DIEA_Salt plus2 +

References

Preventing racemization of D-Phe-OMe during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of D-Phe-OMe during Peptide Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of D-phenylalanine methyl ester (D-Phe-OMe) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis involving D-Phe-OMe?

A1: Racemization is the stereochemical conversion of the desired D-phenylalanine enantiomer into its L-phenylalanine counterpart, resulting in a mixture of diastereomeric peptides.[1] During the coupling of a protected D-Phe-OMe, the chiral integrity of the alpha-carbon can be compromised, leading to the formation of an L-Phe-containing peptide impurity.

Q2: Why is it critical to prevent the racemization of D-Phe-OMe?

A2: The biological activity and therapeutic efficacy of a peptide are intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The introduction of an L-Phe diastereomer due to racemization can significantly alter the peptide's conformation, potentially reducing its intended biological activity or introducing off-target effects.

Q3: What are the primary mechanisms that cause racemization of D-Phe-OMe during peptide coupling?

A3: There are two main pathways for racemization during the activation of the carboxylic acid group of the incoming amino acid[2]:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected D-Phe can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[3][4]

  • Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated D-Phe by a base, forming an achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of D and L enantiomers. This is more common under strongly basic conditions.[2]

Q4: Are there specific conditions that make D-Phe-OMe more susceptible to racemization?

A4: Yes, several factors can increase the likelihood of racemization for any amino acid, including D-Phe-OMe:

  • Strongly activating coupling reagents: Highly reactive reagents can promote the formation of the unstable oxazolone intermediate.

  • Strong or sterically unhindered bases: These can more easily abstract the alpha-proton.[5]

  • Prolonged activation times: Leaving the D-Phe activated for an extended period before coupling increases the opportunity for racemization.

  • Elevated temperatures: Higher temperatures accelerate the rate of racemization.

  • Polar aprotic solvents: Solvents like DMF and NMP are common but can facilitate racemization.

Troubleshooting Guides

Issue 1: High levels of L-Phe diastereomer detected in the final peptide.

This is a frequent issue that can often be resolved by optimizing the coupling conditions. Follow this step-by-step guide to troubleshoot and minimize racemization.

start High L-Phe Diastereomer Detected reagent Step 1: Evaluate Coupling Reagent and Additives start->reagent base Step 2: Assess Base Choice and Stoichiometry reagent->base If racemization persists conditions Step 3: Optimize Reaction Conditions base->conditions If racemization persists analysis Step 4: Analyze Racemization by Chiral HPLC conditions->analysis analysis->reagent If racemization is still high, re-evaluate from Step 1 end Racemization Minimized analysis->end Successful

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable, less racemization-prone active ester.[6][7]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ. However, the choice of the built-in additive (HOBt vs. HOAt vs. OxymaPure) can significantly impact the degree of racemization.[7][8]

Recommendation: If you are using a carbodiimide without an additive, incorporate one. If you are already using an additive like HOBt, consider switching to HOAt or OxymaPure, which have been shown to be more effective at suppressing racemization.[5] For particularly challenging couplings, COMU is a highly efficient coupling reagent with a low propensity for racemization.[8]

Step 2: Assess Your Base

The presence of a base is often necessary, but it can also promote racemization.

  • Common Bases: N,N-Diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are frequently used.[5]

  • Impact on Racemization: The strength and steric hindrance of the base are key. Stronger, less hindered bases like triethylamine (TEA) and DIEA can increase the rate of racemization.[5]

Recommendation: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices to minimize racemization compared to DIEA.[5][9]

Step 3: Optimize Reaction Conditions

  • Activation Time: Minimize the time the D-Phe-OMe is in its activated state before the amine component is introduced. Pre-activation should be kept to a minimum.

  • Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, if the reaction kinetics allow.

  • Solvent: While DMF and NMP are common, for problematic couplings, consider less polar solvents if solubility permits.

Issue 2: Low coupling yield when using less-racemizing conditions.

Sometimes, the conditions that minimize racemization can lead to incomplete coupling reactions.

  • Steric Hindrance: The bulky side chain of phenylalanine can sometimes hinder coupling.

    • Solution: Use a more powerful coupling reagent like HATU or HCTU, which are known for their high coupling efficiency.[7]

  • Aggregation: Peptide aggregation on the solid support can prevent complete reaction.

    • Solution: Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add dimethyl sulfoxide (DMSO). Sonication can also help to break up aggregates.[10]

Data Presentation

Table 1: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of L-isomer formation for different additives during the coupling of a model peptide containing Phenylalanine.

AdditiveCoupling Reagent% L-Isomer
HOBtDICHigh
HOAtDICLow
OxymaPureDICVery Low

Note: Specific percentages can vary depending on the exact peptide sequence and reaction conditions. This table provides a general trend.

Table 2: Impact of Base on Racemization of Phenylglycine (a Phenylalanine analog)

BaseCoupling Reagent% Correct Diastereomer
DIPEAHATULower
NMMHATUHigher
TMPHATU93%

Data adapted from a study on Phenylglycine, which is structurally similar to Phenylalanine and provides a good model for racemization tendencies.[9]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization of D-Phe-OMe in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a starting point for minimizing racemization during the coupling of a protected D-phenylalanine.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected D-Phe in DMF.

    • Add 3-5 equivalents of OxymaPure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activation mixture to the washed resin.

  • Coupling: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

Protocol 2: Analysis of D-Phe-OMe Racemization by Chiral HPLC

This protocol describes a general method for analyzing the enantiomeric purity of the final peptide after cleavage and deprotection.

  • Sample Preparation:

    • Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

    • Dissolve a small amount of the crude peptide in the mobile phase.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase suitable for amino acid or peptide separations (e.g., a teicoplanin-based column like Astec® CHIROBIOTIC® T).[11][12]

    • Mobile Phase: A common mobile phase for this type of separation is methanol with 0.1% acetic acid and 0.1% triethylamine.[11] The exact composition may need to be optimized.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[13]

    • Injection: Inject the dissolved peptide sample.

  • Quantification:

    • Identify the peaks corresponding to the desired D-Phe containing peptide and the L-Phe diastereomer. If available, use standards for each to confirm retention times.

    • Integrate the peak areas to calculate the percentage of the undesired L-Phe diastereomer.

Mandatory Visualizations

cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathways cluster_coupling Peptide Bond Formation D-Phe-COOH D-Phe-COOH Activated D-Phe Activated D-Phe D-Phe-COOH->Activated D-Phe Coupling Reagent Oxazolone Oxazolone Activated D-Phe->Oxazolone Cyclization Enolate Enolate Activated D-Phe->Enolate Direct Deprotonation (Strong Base) Desired D-Peptide Desired D-Peptide Activated D-Phe->Desired D-Peptide L-Phe Derivative L-Phe Derivative Oxazolone->L-Phe Derivative Enolate->L-Phe Derivative Peptide-NH2 Peptide-NH2 Peptide-NH2->Desired D-Peptide

Caption: Mechanisms of racemization during peptide coupling.

start Start SPPS Cycle deprotection N-terminal Deprotection start->deprotection wash1 Wash Resin deprotection->wash1 activation Pre-activate Protected D-Phe (DIC/OxymaPure, 1-5 min) wash1->activation coupling Couple to Resin-Bound Peptide (RT, 1-2h) activation->coupling wash2 Wash Resin coupling->wash2 monitoring Monitor Coupling Completion (e.g., Kaiser Test) wash2->monitoring next_cycle Proceed to Next Cycle monitoring->next_cycle

Caption: Experimental workflow for minimizing D-Phe-OMe racemization.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with D-Phe-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in peptide synthesis, with a specific focus on peptides incorporating D-Phenylalanine methyl ester (D-Phe-OMe). The following frequently asked questions (FAQs) and guides address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low peptide yield in SPPS?

Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most common issues include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences. This can be due to degraded deprotection reagents or insufficient reaction time.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is often a challenge with sterically hindered amino acids like phenylalanine.[1]

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures (e.g., β-sheets) on the resin, hindering reagent access for both deprotection and coupling steps.[2] Hydrophobic residues, such as Phenylalanine, are known to promote aggregation.[2]

  • Resin-Related Issues: Poor swelling of the resin, overloading of the first amino acid, or mechanical instability of the resin can all contribute to lower yields.[3]

  • Side Reactions: Undesired chemical modifications of the peptide chain can lead to a lower yield of the target peptide.[3]

  • Premature Cleavage: For syntheses using acid-sensitive linkers, premature cleavage of the peptide from the resin can occur, especially with repeated exposure to mildly acidic conditions.[1]

Q2: How can I identify the cause of my low yield?

Identifying the root cause of low yield often requires a combination of real-time monitoring during the synthesis and analysis of the crude product after cleavage.

  • Colorimetric Tests: Qualitative tests performed on a few resin beads can indicate the completeness of a reaction. The Kaiser test is used to detect free primary amines; a blue color indicates an incomplete coupling reaction.[1]

  • Mass Spectrometry (MS) Analysis of Crude Product: This is the most direct method to identify the nature of impurities. The presence of sequences with lower molecular weights than the target peptide suggests truncation or deletion events.[1]

  • HPLC Analysis of Crude Product: A high-performance liquid chromatography (HPLC) profile with multiple peaks indicates a low-purity sample, suggesting that side reactions or incomplete steps have occurred.[1]

Q3: My synthesis involves D-Phe-OMe. Are there specific challenges associated with this residue?

While D-amino acids are generally incorporated using standard protocols, the use of a methyl ester (OMe) at the C-terminus of D-Phe is atypical for standard Fmoc-based SPPS, where the carboxylic acid is required for activation and coupling to the resin or peptide chain.

If you are using D-Phe-OMe in a standard SPPS workflow, this is likely the primary source of the issue, as it cannot be activated by standard coupling reagents.

Assuming the "OMe" is a typo and you are using Fmoc-D-Phe-OH, the challenges are similar to those for L-Phe:

  • Steric Hindrance: The bulky side chain of phenylalanine can hinder coupling reactions.[4]

  • Peptide Aggregation: As a hydrophobic amino acid, phenylalanine can contribute to peptide aggregation, especially in longer sequences.[2] The presence of a D-amino acid can sometimes disrupt the secondary structures that lead to aggregation.[5]

If you are intentionally using D-Phe-OMe in a specific, non-standard synthetic strategy (e.g., solution-phase fragment condensation), low yield could be due to incomplete activation of the complementary fragment or poor solubility of the reactants.

Troubleshooting Guides

Issue 1: Incomplete Coupling

Symptoms:

  • Positive Kaiser test after the coupling step (blue beads).

  • Presence of deletion sequences (-147 Da for Phe) in the crude product mass spectrum.

  • Multiple peaks in the HPLC chromatogram of the crude product.[3]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Activation Use a more potent activating reagent like HATU or HCTU, especially for a sterically hindered residue like D-Phe.[6] Ensure your coupling reagents are fresh and anhydrous.
Steric Hindrance Double couple the D-Phe residue. This involves repeating the coupling step with a fresh solution of the activated amino acid.[4] Increasing the reaction time may also improve efficiency.[6]
Peptide Aggregation Switch to a more effective solvent for aggregation-prone sequences, such as N-methylpyrrolidone (NMP).[2] Consider incorporating a chaotropic salt or performing the coupling at an elevated temperature (with caution, as this may increase racemization).[2][6]
Poor Resin Swelling Ensure the resin is adequately swollen in the synthesis solvent before the first coupling step.[3] A pre-swelling step in DCM for 30 minutes is often recommended.[3]
Issue 2: Incomplete Deprotection

Symptoms:

  • Mass spectrometry analysis reveals significant amounts of truncated peptide sequences.

  • Negative Kaiser test after the deprotection step (no color change), followed by a negative result after the subsequent coupling attempt.

Possible Causes & Solutions:

CauseRecommended Solution
Degraded Deprotection Reagent Use fresh, high-quality piperidine in DMF for Fmoc removal. Piperidine can degrade over time.[1]
Insufficient Deprotection Time Increase the deprotection time or perform a double deprotection.
Peptide Aggregation Aggregation can prevent the deprotection reagent from reaching the N-terminus.[2] Employ strategies to disrupt aggregation as mentioned above (e.g., change solvent, sonication).[2]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completeness

This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and wash them thoroughly with DCM.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads.

    • Blue beads: Indicate the presence of free primary amines and an incomplete coupling.

    • Colorless/Yellow beads: Indicate a complete coupling reaction.

Visual Troubleshooting Workflows

troubleshooting_workflow cluster_start Start: Low Peptide Yield cluster_analysis Initial Analysis cluster_symptoms Identify Primary Impurity Type cluster_troubleshooting Troubleshooting Path start Low Yield Observed analysis Analyze Crude Product (HPLC & Mass Spec) start->analysis deletion Deletion Sequences (- Amino Acid) analysis->deletion Dominant truncation Truncation Sequences analysis->truncation Dominant side_reactions Unexpected Mass Adducts analysis->side_reactions Dominant incomplete_coupling Investigate Incomplete Coupling: - Check Reagents - Double Couple - Change Solvent deletion->incomplete_coupling incomplete_deprotection Investigate Incomplete Deprotection: - Fresh Reagents - Increase Time - Address Aggregation truncation->incomplete_deprotection optimize_conditions Investigate Side Reactions: - Optimize Cleavage Cocktail - Scavengers side_reactions->optimize_conditions

Caption: A workflow diagram for troubleshooting low peptide yield.

coupling_check_workflow start After Coupling Step kaiser_test Perform Kaiser Test start->kaiser_test resin_beads Resin Beads kaiser_test->resin_beads result Observe Color kaiser_test->result incomplete Beads are Blue: Incomplete Coupling result->incomplete Positive complete Beads are Yellow/Colorless: Coupling Complete result->complete Negative troubleshoot Troubleshoot Coupling: - Double Couple - Change Reagents incomplete->troubleshoot proceed Proceed to Deprotection complete->proceed

References

D-Phe-OMe monohydrochloride stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid D-Phe-OMe monohydrochloride?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[3] Therefore, protecting it from moisture is critical. For extended storage, maintaining a controlled environment is key.

Q2: At what temperature should I store this compound?

A2: There are slightly varied recommendations, but a consistent guideline is to store it in a cool environment. Some sources suggest storage at 2-8°C (refrigerated), while others indicate room temperature in a cool place, ideally below 15°C.[4][5] For routine short-term use, storage in a desiccator at room temperature may be sufficient, provided it is protected from light and moisture.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are significantly less stable than the solid form, primarily due to hydrolysis. For short-term storage (up to one month), solutions should be kept at -20°C.[6] For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[6] It is advisable to prepare fresh solutions for critical experiments whenever possible.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway is the hydrolysis of the methyl ester group, which results in the formation of D-Phenylalanine and methanol. This reaction is accelerated by the presence of water and is pH-dependent. The hydrochloride salt form provides some protection against certain degradation routes by keeping the amino group protonated.

Q5: What are the signs of degradation?

A5: Physical signs of degradation in the solid material can include clumping or a change in appearance from a white, crystalline powder to a more granular or discolored substance. For solutions, a change in clarity or pH may indicate degradation. The most reliable way to assess stability is through analytical methods like HPLC, which can quantify the purity of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solid material appears clumpy or sticky. Moisture Absorption: The compound is hygroscopic and has likely been exposed to humidity.Transfer the compound to a desiccator to remove excess moisture. For future storage, ensure the container is tightly sealed and consider storing it in a desiccator or a controlled low-humidity environment.
Inconsistent experimental results. Degradation of Stock Solution: The stock solution may have degraded due to improper storage or age.Prepare a fresh stock solution from solid this compound. Always store solutions at or below -20°C.[6] Run a purity check on the new solution using HPLC if the issue persists.
Unexpected peaks in HPLC chromatogram. Compound Degradation: The presence of additional peaks likely indicates degradation products, such as D-Phenylalanine from hydrolysis.Confirm the identity of the degradation products by comparing with a D-Phenylalanine standard. Review storage conditions of both the solid material and the solution to prevent further degradation.
Difficulty dissolving the compound. Low-Quality Solvent or Incorrect pH: The solubility can be affected by the solvent quality and pH.Ensure the use of high-purity solvents. D-Phe-OMe HCl is soluble in ethanol and methanol.[7][8][9] For aqueous solutions, the pH may need adjustment, though it should be noted that the compound is most stable in acidic conditions (pH 3-4).

Stability Data

The stability of amino acid esters like this compound is influenced by temperature, moisture, and pH. The following table summarizes recommended storage conditions.

Form Storage Temperature Duration Key Considerations
Solid Room Temperature (<15°C)Short-termMust be in a tightly sealed container in a dry, well-ventilated place.[1][4]
Solid 2-8°CLong-termRecommended for maintaining optimal stability over extended periods.[5]
Solution -20°CUp to 1 monthStore in sealed vials to prevent evaporation and contamination.[6]
Solution -80°CUp to 6 monthsOptimal for long-term storage of stock solutions.[6]

Note: While specific quantitative stability data for the D-enantiomer is not widely published, studies on the L-enantiomer have shown maximum stability in aqueous solutions at pH 3-4.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a stability-indicating HPLC method to determine the purity of this compound and detect its primary degradation product, D-Phenylalanine.

1. Preparation of Standards and Samples:

  • D-Phe-OMe HCl Standard: Prepare a stock solution of 1 mg/mL in methanol.

  • D-Phenylalanine Standard: Prepare a stock solution of 1 mg/mL in a methanol/water (50:50) mixture.

  • Sample for Analysis: Prepare a solution of the D-Phe-OMe HCl to be tested at a concentration of 1 mg/mL in methanol.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by HPLC to ensure the method can separate the parent peak from any degradation products.

4. Analysis:

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the peaks for D-Phe-OMe HCl and D-Phenylalanine based on their retention times compared to the standards.

  • Calculate the purity of the D-Phe-OMe HCl sample by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow Stability Testing Workflow for D-Phe-OMe HCl cluster_prep Preparation cluster_analysis Analysis cluster_stress Forced Degradation (Method Validation) prep_standards Prepare Standards (D-Phe-OMe HCl, D-Phe) hplc HPLC Analysis (C18 Column, UV 254 nm) prep_standards->hplc prep_samples Prepare Test Sample (e.g., 1 mg/mL in Methanol) prep_samples->hplc acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base heat Thermal Stress prep_samples->heat light Photolytic Stress prep_samples->light data Data Processing (Peak Integration, Purity Calculation) hplc->data acid->hplc Analyze stressed samples base->hplc Analyze stressed samples heat->hplc Analyze stressed samples light->hplc Analyze stressed samples

Caption: Workflow for HPLC-based stability testing of D-Phe-OMe HCl.

degradation_pathway Primary Degradation Pathway of D-Phe-OMe HCl cluster_reactants parent D-Phenylalanine Methyl Ester HCl (D-Phe-OMe HCl) product1 D-Phenylalanine parent->product1 Hydrolysis (+H₂O) (Accelerated by heat, moisture, non-optimal pH) product2 Methanol

Caption: Hydrolysis of D-Phe-OMe HCl to its degradation products.

References

Technical Support Center: Removal of Unreacted D-Phe-OMe Monohydrochloride from Peptide Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl) from synthetic peptide mixtures.

Frequently Asked Questions (FAQs)

Q1: What is D-Phe-OMe monohydrochloride and what are its relevant properties for purification?

D-Phenylalanine methyl ester monohydrochloride is the methyl ester form of the amino acid D-phenylalanine, present as a hydrochloride salt. It is a common starting material in solution-phase peptide synthesis.[1] For purification purposes, its key properties are that it is a white to off-white crystalline solid which is soluble in water, methanol, and ethanol, and moderately soluble in other polar organic solvents like DMSO.[1][2][3][4][5] Its relatively small size and polarity are the primary factors influencing the choice of separation strategy.

Q2: What are the primary methods for removing unreacted D-Phe-OMe from a peptide reaction mixture?

The most effective methods leverage the differences in physicochemical properties (e.g., hydrophobicity, size, charge) between the small, polar D-Phe-OMe molecule and the typically larger, more complex peptide product. The main techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for peptide purification.[6][7]

  • Solid-Phase Extraction (SPE): A rapid, lower-resolution alternative to HPLC, useful for initial sample cleanup.[8]

  • Liquid-Liquid Extraction (LLE): Useful for partitioning the peptide and impurity between two immiscible liquid phases.[9]

  • Crystallization / Precipitation: Can be highly effective for isolating the peptide product, leaving soluble impurities like D-Phe-OMe in the solvent.[10][11][12]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge and is effective if the peptide and D-Phe-OMe have different charge states at a given pH.[13]

Q3: How do I choose the most suitable purification method for my specific peptide?

The choice depends on the properties of your target peptide, the scale of the synthesis, and the required final purity. Hydrophobicity is the most critical factor. Peptides with significant hydrophobic character are excellent candidates for RP-HPLC. For peptides with different net charges compared to the starting material, IEX can be very effective.[13] The decision-making process is outlined in the workflow diagram below.

Q4: My target peptide is also small and polar. Will RP-HPLC be effective?

This is a challenging scenario, as the peptide may have poor retention on a standard C18 column and could co-elute with the D-Phe-OMe.[14] To address this, you can:

  • Use a less hydrophobic stationary phase (e.g., C8 or C4) to increase the relative retention of the peptide.

  • Optimize the mobile phase, for instance by using a different ion-pairing agent or adjusting the pH to alter the peptide's charge and retention characteristics.

  • Employ an alternative technique like Ion-Exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) if the properties of your peptide are suitable.

Q5: Is it possible to simply precipitate my peptide to remove the D-Phe-OMe?

Yes, this can be an effective and scalable method.[12] The general approach involves dissolving the crude mixture in a minimal amount of a solvent and then adding an anti-solvent to selectively precipitate the peptide, leaving the more soluble D-Phe-OMe in the solution (mother liquor).[11] Another strategy involves acidifying an aqueous solution to a specific pH where the peptide product precipitates while the starting material remains dissolved.[12]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
High D-Phe-OMe content after RP-HPLC purification. 1. Column Overload: Too much crude material was loaded onto the column, exceeding its capacity. 2. Inappropriate Gradient: The elution gradient is too steep, causing poor separation between the D-Phe-OMe peak and the peptide peak.[7] 3. Strong Injection Solvent: The sample was dissolved in a solvent (like pure DMSO or ACN) that is too strong, causing the peptide to move through the column too quickly without proper binding.[14]1. Reduce Sample Load: Perform a loading study to determine the optimal capacity of your column for this specific separation. 2. Shallow the Gradient: Decrease the rate of increase of the organic solvent (e.g., from 2%/min to 0.5%/min) around the elution point of your peptide to improve resolution.[7] 3. Modify Injection Solvent: Dissolve the crude sample in a solvent that is as weak as possible (e.g., with a high percentage of water or aqueous buffer) while maintaining solubility.
Significant peptide product loss during purification. 1. Poor Solubility: The peptide is precipitating in the sample loop, tubing, or on the column head due to incompatibility with the mobile phase. 2. Irreversible Binding: The peptide is binding too strongly to the stationary phase. 3. Incorrect Fraction Collection: The collection window for the peptide peak is set incorrectly.1. Check Solubility: Test the solubility of your peptide in the starting mobile phase conditions (e.g., 5% ACN in water). If it is insoluble, you may need to add organic solvent or a solubilizing agent to your sample. 2. Change Column/Mobile Phase: Try a different stationary phase (e.g., C8 instead of C18) or add a stronger organic solvent like isopropanol to the mobile phase. 3. Optimize Collection: Perform an analytical run to precisely determine the retention time of your peptide and set the fraction collector window accordingly.
High backpressure during HPLC run. 1. System Clog: Particulate matter from the crude sample has clogged the column frit or system tubing.[7] 2. Peptide Precipitation: The peptide has precipitated on the column.1. Filter Sample: Always filter your sample through a 0.45 µm or 0.22 µm filter before injection.[15] If pressure is still high, reverse-flush the column (if permissible by the manufacturer) or replace the in-line filter and frits. 2. Adjust Mobile Phase: Increase the organic content of the initial mobile phase to ensure the peptide remains soluble upon injection.

Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC Separation based on hydrophobicity.[6]High resolution and purity; widely applicable; scalable.Requires specialized equipment; can be time-consuming and solvent-intensive.Most peptide purifications, especially when high purity (>95%) is required.
Solid-Phase Extraction (SPE) Similar to RP-HPLC but uses a cartridge format for cleanup.[8]Fast; simple; cost-effective for desalting and initial cleanup.Lower resolution than HPLC; not suitable for final high-purity polishing.Rapid removal of salts and highly polar impurities before a final HPLC step.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible solvents based on relative solubility.[9]Scalable; good for removing impurities with very different polarities.Can be labor-intensive; may result in emulsions; lower resolution.Large-scale initial cleanup where the peptide and D-Phe-OMe have very different solubilities in aqueous vs. organic layers.
Crystallization / Precipitation Selective precipitation of the desired compound from a solution.[11]Potentially very high purity; highly scalable; cost-effective.Method development can be difficult and time-consuming; not all peptides will crystallize.[16]Isolating peptides that can form a crystalline solid, effectively removing soluble impurities.

Experimental Protocols

Protocol 1: Purification by Preparative RP-HPLC

This protocol provides a general workflow for purifying a peptide and removing D-Phe-OMe.

  • Sample Preparation:

    • Dissolve the crude peptide mixture in a minimal volume of a suitable solvent. A mixture of water and acetonitrile (or DMSO if necessary) is common. The final solvent composition should be as weak as possible to ensure good binding to the column.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[15]

  • HPLC System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Column: A C18 stationary phase is standard for most peptides.[6] Equilibrate the column with the initial mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.

  • Purification Run:

    • Inject the filtered sample onto the equilibrated column.

    • Run a linear gradient to elute the peptide. A typical gradient might be 5% to 65% B over 60 minutes. D-Phe-OMe, being small and polar, will typically elute very early, often in the void volume or with the solvent front.

    • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.[6]

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each collected fraction using analytical HPLC and Mass Spectrometry (MS).

  • Product Isolation:

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified peptide as a fluffy white powder.[6]

Protocol 2: Pre-Purification by Liquid-Liquid Extraction

This protocol is useful as an initial cleanup step before HPLC.

  • Dissolution: Dissolve the crude reaction mixture in a biphasic solvent system. A common system is an organic solvent immiscible with water (e.g., Dichloromethane (DCM) or Ethyl Acetate) and an aqueous solution (e.g., water or a dilute acid like 1M HCl).

  • Extraction:

    • Transfer the mixture to a separatory funnel and shake vigorously, venting frequently.

    • Allow the layers to separate. The peptide's location will depend on its polarity. Hydrophobic peptides will favor the organic layer, while the polar D-Phe-OMe·HCl will strongly favor the aqueous layer.

  • Separation:

    • Drain the appropriate layer containing your peptide.

    • Wash the peptide-containing layer one or two more times with the other solvent to maximize impurity removal.

  • Recovery:

    • If the peptide is in the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • The resulting solid can then be prepared for HPLC purification as described in Protocol 1.

Workflow Visualizations

G Crude Crude Peptide Mixture (contains D-Phe-OMe) PrePurify Optional Pre-Purification (Extraction or SPE) Crude->PrePurify HPLC Primary Purification (Preparative RP-HPLC) Crude->HPLC direct purification PrePurify->HPLC cleaned mixture Analysis Purity Analysis (Analytical HPLC / MS) HPLC->Analysis Pool Pool Pure Fractions Analysis->Pool fractions >95% pure Lyophilize Solvent Removal & Lyophilization Pool->Lyophilize Pure Pure Peptide Product Lyophilize->Pure

Caption: General workflow for the purification of a synthetic peptide.

G decision decision method method start Start: Crude Peptide Mixture d1 Is the peptide significantly more hydrophobic than D-Phe-OMe? start->d1 d2 Is there a significant difference in net charge at a workable pH? d1->d2 No / Marginally m1 Use RP-HPLC as primary method d1->m1 Yes d3 Is the peptide soluble in an organic solvent immiscible with water? d2->d3 No m2 Consider Ion-Exchange Chromatography (IEX) d2->m2 Yes m3 Use Liquid-Liquid Extraction as an initial cleanup step d3->m3 Yes m4 RP-HPLC with modified conditions (e.g., HILIC, C4/C8 column) d3->m4 No m3->m1

Caption: Decision workflow for selecting a suitable purification method.

References

Side reactions associated with D-Phe-OMe monohydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) in peptide synthesis. The focus is on identifying, mitigating, and resolving common side reactions to ensure the synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of D-Phe-OMe monohydrochloride in peptide synthesis?

A1: The two primary side reactions encountered when using D-Phe-OMe HCl are racemization (epimerization) at the alpha-carbon of the phenylalanine residue and diketopiperazine (DKP) formation . These side reactions can lead to impurities that are difficult to separate, reduce the yield of the target peptide, and potentially alter its biological activity.

Q2: What is racemization and why is it a concern with D-Phe-OMe?

A2: Racemization is the conversion of a chiral amino acid from a pure enantiomer (in this case, D-Phe) into a mixture of both D- and L-enantiomers.[1] In peptide synthesis, this results in the formation of a diastereomeric peptide impurity that has the same mass as the desired product but a different stereochemistry. Phenylalanine is known to be susceptible to racemization.[1] This is problematic because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, and the presence of diastereomers can significantly reduce its efficacy or introduce off-target effects.[1]

Q3: What is diketopiperazine (DKP) formation and when does it typically occur?

A3: Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). The deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid (D-Phe-OMe in this case) to the resin, cleaving the dipeptide from the solid support and forming a stable six-membered cyclic dipeptide. This reaction terminates the peptide chain elongation and reduces the overall yield of the desired peptide. This side reaction is particularly prevalent when preparing C-terminal acid peptides on resins like Wang resin.

Q4: Does the monohydrochloride form of D-Phe-OMe present any specific challenges?

A4: Yes. The hydrochloride salt of the amino ester requires neutralization to the free amine before it can participate in the coupling reaction. This is typically achieved by adding a tertiary base. The choice and amount of base are critical, as excess or a strong base can significantly increase the rate of both racemization and diketopiperazine formation.

Q5: How can I detect and quantify racemization in my peptide?

A5: Racemization can be quantified using analytical techniques that can separate diastereomers. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): The crude peptide is analyzed on a chiral column to separate and quantify the desired peptide from its diastereomeric impurity.[1]

  • Gas Chromatography (GC) on a chiral column: This method requires hydrolysis of the peptide, derivatization of the resulting amino acids, and analysis on a chiral GC column.

  • Marfey's Method: This involves peptide hydrolysis, derivatization of the amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analysis of the resulting diastereomers by reverse-phase HPLC.

Q6: How can I detect and quantify DKP formation?

A6: DKP formation can be detected by analyzing the reaction solution (if the DKP is cleaved from the resin) or the crude peptide mixture after cleavage from the resin.

  • LC-MS Analysis: The presence of a peak with the mass corresponding to the cyclic dipeptide of D-Phe and the second amino acid is a clear indicator of DKP formation. Quantification can be done by integrating the peak areas in the chromatogram.

  • HPLC Analysis: A peak corresponding to the DKP can often be observed in the HPLC chromatogram of the crude product. Its identity can be confirmed by co-injection with a synthesized DKP standard.

Troubleshooting Guides

Issue 1: High Levels of Diastereomeric Impurity Detected (Racemization)

Symptoms:

  • A peak with the same mass as the target peptide is observed in the LC-MS analysis, but it is difficult to separate by standard reverse-phase HPLC.

  • Chiral HPLC analysis confirms the presence of a significant amount of the undesired diastereomer.

Troubleshooting Workflow:

start High Diastereomeric Impurity Detected coupling_reagent Evaluate Coupling Reagent and Additives start->coupling_reagent base Assess Base and Neutralization Step coupling_reagent->base temperature Check Reaction Temperature base->temperature solvent Consider Solvent Polarity temperature->solvent solution Implement Optimized Protocol solvent->solution

A logical workflow for troubleshooting high racemization levels.

Probable Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Onium salts (e.g., HBTU, HATU, HCTU) combined with additives like OxymaPure or HOAt are generally superior to carbodiimides (DCC, DIC) alone. PyOxim has been shown to be particularly effective in minimizing racemization.[2]
Suboptimal Additive Always use a racemization-suppressing additive with your coupling reagent. OxymaPure and HOAt are generally more effective than HOBt.
Strong or Excess Base Use a weaker, sterically hindered base for neutralization, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, instead of stronger bases like triethylamine (TEA).[3] Use the minimum amount of base required for neutralization.
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1][4] Avoid prolonged reaction times at elevated temperatures.
Polar Aprotic Solvent Solvents like DMF can promote racemization. If compatible with your synthesis, consider using a less polar solvent like dichloromethane (DCM) or a mixture of solvents.

Quantitative Data on Racemization with Different Coupling Additives

The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling. While not specific to D-Phe-OMe, it illustrates the significant impact of the additive choice.

Coupling ReagentAdditive% D/L Isomer
DICHOBt~5-15%
DICHOAt~1-5%
DICOxymaPure<1%
HBTU(Internal HOBt)~2-8%
HATU(Internal HOAt)<2%
COMU(Internal OxymaPure)<1%

Data synthesized from literature on model peptide couplings.

Issue 2: Low Yield of Target Peptide and Presence of a Low Molecular Weight Byproduct

Symptoms:

  • Low overall yield of the final peptide after cleavage and purification.

  • LC-MS analysis of the crude product shows a significant peak with a mass corresponding to the diketopiperazine of D-Phe and the second amino acid.

Troubleshooting Workflow:

start Low Yield and DKP Formation Detected coupling_strategy Modify Coupling Strategy of Third Amino Acid start->coupling_strategy base_conditions Review Base and Neutralization coupling_strategy->base_conditions resin_choice Evaluate Resin Choice base_conditions->resin_choice dipeptide_coupling Consider Dipeptide Coupling resin_choice->dipeptide_coupling solution Implement Optimized Protocol dipeptide_coupling->solution

A logical workflow for troubleshooting diketopiperazine formation.

Probable Cause Recommended Solution
Slow Coupling of the Third Amino Acid The longer the N-terminal deprotected dipeptide is present on the resin, the more time there is for DKP formation. Use a highly efficient coupling reagent (e.g., HATU, COMU) for the third amino acid to ensure rapid peptide bond formation.
Base-catalyzed Cyclization Minimize the time the free amine of the second amino acid is exposed to basic conditions. Use a weaker, sterically hindered base for neutralization. Ensure no residual base from the previous deprotection step is present before coupling.
Resin Type Wang resin is known to be susceptible to DKP formation due to the reactivity of the benzyl ester linkage. If DKP formation is severe, consider using a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl linker can suppress DKP formation.
Intrinsic Propensity for Cyclization Some dipeptide sequences are inherently more prone to cyclization. If other methods fail, consider synthesizing the first two amino acids as a dipeptide in solution and then coupling the protected dipeptide to the resin. This bypasses the on-resin dipeptide stage.

Experimental Protocols

Protocol 1: Minimizing Racemization during Coupling of D-Phe-OMe

This protocol is designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes. Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 eq.) and an additive (e.g., OxymaPure, 3 eq.) in DMF. Add the coupling reagent (e.g., DIC, 3 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Neutralization and Coupling:

    • Wash the resin with DMF.

    • Add a solution of a hindered base (e.g., DIPEA, 4 eq.) in DMF to the resin and agitate for 2 minutes to neutralize the hydrochloride of the incoming D-Phe-OMe and the ammonium salt on the resin.

    • Drain the neutralization solution.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to ensure complete coupling (a negative test indicates no free primary amines). If the test is positive, a second coupling may be necessary.

Protocol 2: Quantification of Racemization by Chiral HPLC
  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • HPLC Analysis:

    • Equilibrate a chiral HPLC column (e.g., a polysaccharide-based column) with the mobile phase.

    • Inject the crude peptide sample.

    • Run a gradient or isocratic method to separate the diastereomers.

    • The two diastereomers should appear as distinct peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of the undesired diastereomer represents the extent of racemization.

    • % Racemization = [Area of undesired diastereomer / (Area of desired diastereomer + Area of undesired diastereomer)] x 100

Signaling Pathways and Workflows

cluster_racemization Racemization Pathway activated_aa Activated D-Phe-OMe oxazolone Oxazolone Intermediate (planar, achiral) activated_aa->oxazolone Cyclization d_peptide Desired D-Peptide oxazolone->d_peptide Nucleophilic Attack (re-protonation) l_peptide Undesired L-Peptide (Diastereomer) oxazolone->l_peptide Nucleophilic Attack (re-protonation) base Base base->oxazolone Proton Abstraction

Mechanism of racemization via oxazolone formation.

start Dipeptide on Resin (H₂N-AA₂-CO-D-Phe-O-Resin) cyclization Intramolecular Nucleophilic Attack start->cyclization products Products cyclization->products dkp Diketopiperazine (cyclo(D-Phe-AA₂)) products->dkp Cleaved from resin resin HO-Resin products->resin Resin byproduct

Workflow of diketopiperazine (DKP) formation.

References

Technical Support Center: HPLC Purification of Peptides Containing D-Phe-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of peptides containing D-phenylalanine methyl ester (D-Phe-OMe) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: How does the presence of a D-amino acid like D-Phe-OMe affect my peptide's retention time in RP-HPLC?

A1: The incorporation of a D-amino acid can alter the peptide's overall conformation and its interaction with the stationary phase. While hydrophobicity is the primary driver of retention in Reverse-Phase HPLC (RP-HPLC), the stereochemistry of an amino acid can influence the peptide's secondary structure.[1] This may lead to slight shifts in retention time compared to its all-L-amino acid counterpart. However, the increased hydrophobicity from the phenylalanine side chain and the methyl ester group will generally be the dominant factors determining retention.[2]

Q2: What are the most common impurities I should expect when synthesizing a peptide with D-Phe-OMe?

A2: Besides the standard impurities from solid-phase peptide synthesis (SPPS) like truncated and deletion sequences, you should be particularly aware of:

  • Diastereomers: Racemization of the D-Phe-OMe or adjacent amino acids during synthesis can lead to the formation of diastereomeric impurities, which can be challenging to separate from the target peptide.[1]

  • Incompletely deprotected peptides: Residual protecting groups from the synthesis that were not successfully cleaved.[3]

  • Oxidized peptides: If your sequence contains methionine or tryptophan, oxidation can be a common side product.[4]

Q3: Why am I seeing a split or shoulder peak for my main peptide?

A3: Peak splitting or the appearance of a shoulder on your main peak can have several causes:

  • Co-elution of Impurities: A very closely eluting impurity, such as a diastereomer, might be the cause.[5]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[6] Try injecting a smaller volume to see if the peak shape improves.[5]

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause peak splitting.[7] It's always best to dissolve your sample in the initial mobile phase if possible.

  • Column Issues: A blocked frit or a void in the column packing can disrupt the flow path and lead to split peaks.[5][6]

Q4: What is the best way to dissolve a hydrophobic peptide containing D-Phe-OMe for HPLC injection?

A4: Hydrophobic peptides can be challenging to dissolve. Start by attempting to dissolve the peptide in the initial mobile phase (e.g., a low percentage of acetonitrile in water with 0.1% TFA). If solubility is an issue, you can use a small amount of an organic solvent like acetonitrile or isopropanol to first wet the peptide, and then dilute it with the aqueous mobile phase. Be mindful that injecting a sample in a high concentration of organic solvent can compromise peak shape.[7]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Poor Resolution/Co-eluting Peaks Diastereomer Impurity: The L-form of Phe-OMe or an adjacent amino acid may be present due to racemization during synthesis.Optimize Gradient: Use a shallower gradient (e.g., 0.5% or 1% change in organic solvent per minute) to increase the separation between closely eluting peaks.[8] Change Selectivity: Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different ion-pairing agent (e.g., formic acid instead of TFA) to alter the interactions and improve separation. Utilize a Chiral Stationary Phase: For analytical purposes or very difficult separations, a chiral column can be used to resolve diastereomers.[9][10]
Broad Peaks Slow Kinetics: The peptide may be interacting too strongly or slowly with the stationary phase. Column Contamination: Buildup of impurities on the column.Increase Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce broadening.[1] Check Flow Rate: Ensure the flow rate is optimal for the column dimensions. Column Cleaning: Flush the column with a strong solvent like 100% acetonitrile or isopropanol to remove contaminants.
Peak Tailing Secondary Interactions: Basic amino acid residues in the peptide interacting with residual silanols on the silica-based stationary phase.Use a Well-Endcapped Column: Modern, high-purity silica columns are better end-capped to minimize silanol interactions. Lower Mobile Phase pH: Ensure the mobile phase pH is low (around 2-3 with 0.1% TFA) to protonate silanols and basic residues, reducing unwanted interactions.[11]
High Backpressure Blocked Column Frit: Particulate matter from the sample or mobile phase has blocked the inlet frit of the column. Precipitated Sample: The peptide may have precipitated at the head of the column upon injection.Filter Sample and Mobile Phase: Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter.[12] Reverse and Flush Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent. Check for Sample Precipitation: Ensure your peptide is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is designed to assess the purity of the crude peptide and to optimize separation conditions before moving to preparative HPLC.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.[12]

  • HPLC System and Column:

    • System: A standard analytical HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[8]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Detection Wavelength: 220 nm (for the peptide bond) and 280 nm (if the sequence contains Trp or Tyr).[8]

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Gradient Elution Program:

    • Run a scouting gradient to determine the approximate elution time of your peptide. A common scouting gradient is 5% to 95% B over 20 minutes.

    • Based on the scouting run, optimize the gradient to improve resolution around the main peak. For example, if the peptide elutes at 40% B, a shallower gradient from 30% to 50% B over 20 minutes will provide better separation.[8]

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for purifying larger quantities of the peptide after optimizing the separation at the analytical scale.

  • System and Column:

    • System: A preparative HPLC system with a larger flow cell and fraction collector.

    • Column: A preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

    • Mobile Phases: Same as the analytical protocol (0.1% TFA in water and acetonitrile).

  • Loading and Elution:

    • Dissolve the crude peptide in the minimum amount of a suitable solvent (preferably the initial mobile phase).

    • The flow rate will be scaled up according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • The gradient profile determined from the analytical run should be adapted for the preparative scale.

    • Inject the sample onto the column. The amount to inject will depend on the column's capacity, which can range from milligrams to grams.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using the analytical HPLC method described in Protocol 1.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Quantitative Data Summary

The following tables provide example data for the purification of a model peptide containing D-Phe-OMe, illustrating the effect of different HPLC parameters on purity and retention.

Table 1: Effect of Gradient Slope on Purity and Retention Time

Gradient (%B over 20 min)Retention Time (min)Main Peak Purity (%)Resolution (Main Peak vs. Closest Impurity)
20-60% (2%/min)10.592.31.2
30-50% (1%/min)12.897.11.8
35-45% (0.5%/min)14.298.92.1

Conditions: C18 Column (4.6 x 150 mm), 1.0 mL/min, 30 °C.

Table 2: Comparison of Different Stationary Phases

Stationary PhaseRetention Time (min)Main Peak Purity (%)Peak Asymmetry
C1812.897.11.3
C811.596.51.4
Phenyl-Hexyl13.598.21.1

Conditions: Gradient of 30-50% B over 20 min, 1.0 mL/min, 30 °C.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product Prep_Sample 1. Prepare Crude Peptide Sample (Dissolve and Filter) Inject 4. Inject Sample Prep_Sample->Inject Prep_Mobile 2. Prepare Mobile Phases (A: aq. 0.1% TFA, B: ACN w/ 0.1% TFA) Equilibrate 3. Equilibrate Column (Initial %B) Prep_Mobile->Equilibrate Equilibrate->Inject Gradient 5. Run Gradient Elution (Increase %B) Inject->Gradient Detect 6. UV Detection (220 nm) Gradient->Detect Collect 7. Collect Fractions Detect->Collect Analyze 8. Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Lyophilize 10. Lyophilize (Obtain Pure Peptide Powder) Pool->Lyophilize

Caption: General workflow for the HPLC purification of peptides.

Troubleshooting_Logic Start Problem Observed: Poor Peak Shape IsSplit Is the peak split or shouldered? Start->IsSplit IsAllSplit Are ALL peaks split? IsSplit->IsAllSplit Yes IsTailing Is the peak tailing? IsSplit->IsTailing No Solvent_Impurity Cause: Strong Sample Solvent or Co-eluting Impurity IsAllSplit->Solvent_Impurity No Column_Issue Cause: Column Contamination or Blocked Frit IsAllSplit->Column_Issue Yes Silanol_Interaction Cause: Secondary Silanol Interactions IsTailing->Silanol_Interaction Yes Solvent_Impurity_Sol Solution: - Inject in mobile phase - Run shallower gradient Solvent_Impurity->Solvent_Impurity_Sol Column_Issue_Sol Solution: - Reverse/flush column - Replace guard/column Column_Issue->Column_Issue_Sol Silanol_Interaction_Sol Solution: - Use end-capped column - Ensure low mobile phase pH Silanol_Interaction->Silanol_Interaction_Sol

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

Impact of solvent choice on D-Phe-OMe coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during D-Phe-OMe (D-Phenylalanine methyl ester) coupling reactions, with a focus on the critical impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for D-Phe-OMe coupling reactions, and what are their primary advantages and disadvantages?

A1: The most frequently used solvents for peptide coupling reactions, including those with D-Phe-OMe, are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] Each has distinct properties that can influence the reaction's success.

  • DMF is a popular choice due to its excellent solvating properties for both the growing peptide chain and coupling reagents.[2] However, it can decompose over time to release dimethylamine, which can cause premature removal of the Fmoc protecting group, leading to impurities.[3]

  • NMP is often considered a superior alternative to DMF because it offers similar excellent solvation but is more stable and less prone to decomposition.[2][3]

  • DCM is another common solvent, often used in combination with other solvents.[4] Its lower polarity can be advantageous in specific situations, but it may not be as effective at solvating larger, more complex peptides.

  • THF (Tetrahydrofuran) is also utilized and may be preferred in some cases to reduce racemization compared to more polar solvents like DMF.[1]

Q2: How does solvent polarity affect racemization during D-Phe-OMe coupling?

A2: Solvent polarity can play a significant role in racemization, which is the conversion of a pure enantiomer (e.g., D-Phe-OMe) into a mixture of D and L forms. More polar solvents can favor the side reaction that leads to racemization.[1][5] For sensitive coupling reactions where maintaining stereochemical purity is critical, considering a less polar solvent may be beneficial. For instance, acetonitrile and THF are often preferred over DMF to minimize this side reaction.[1]

Q3: Can the choice of solvent help to overcome issues with peptide aggregation?

A3: Yes, solvent selection is a key strategy to mitigate peptide aggregation, a common issue with hydrophobic sequences.[6] Aggregation can lead to incomplete reactions and low yields.[2] NMP is often chosen for synthesizing peptides with high hydrophobic content because it is better at solvating both the amino acids and the growing peptide chain than DMF.[2] In some cases, using a mixture of solvents can also improve the outcome of the synthesis.[2]

Q4: Are there "greener" solvent alternatives for D-Phe-OMe coupling reactions?

A4: Yes, there is a growing effort to replace traditional, toxic solvents with more environmentally friendly alternatives. Some of these "greener" solvents that have been investigated include 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate. However, switching to these solvents can be challenging. Common problems include poor resin swelling, insolubility of reagents, and potentially lower yields and purities compared to standard solvents like DMF.[7] For example, in one study, the use of 2-MeTHF resulted in a 65% yield compared to the process in DMF and led to a higher formation of impurities.[7]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms:

  • The final product yield is significantly lower than expected.

  • Mass spectrometry analysis shows a large amount of unreacted starting material.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Poor Solubility of Reagents The chosen solvent may not be effectively dissolving the D-Phe-OMe, the N-protected amino acid, or the coupling reagents. Consider switching to a solvent with better solvating properties, such as NMP.[2][3]
Peptide Aggregation Hydrophobic interactions can cause the peptide chain to aggregate, preventing further reaction.[6] Try using NMP, which is known to be effective for hydrophobic sequences, or a solvent mixture.[2]
Incomplete Deprotection If performing solid-phase peptide synthesis (SPPS), poor resin swelling in the chosen solvent can lead to incomplete removal of the N-terminal protecting group.[8] Ensure your resin is compatible with the solvent and swells adequately.
Degraded Coupling Reagents Ensure all amino acids and coupling reagents are fresh and of high purity.[8]
Issue 2: High Levels of Impurities in the Final Product

Symptoms:

  • HPLC analysis shows multiple unexpected peaks.

  • Mass spectrometry reveals the presence of deletion sequences or products with incorrect masses.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Racemization The D-Phe-OMe has epimerized to L-Phe-OMe. As mentioned, more polar solvents can favor this side reaction.[1][5] Consider using a less polar solvent such as THF or acetonitrile for the coupling step.[1]
Side Reactions from Solvent Decomposition If using DMF, it may have degraded to dimethylamine, causing premature deprotection and leading to side products.[3] Switch to a fresh batch of DMF or use a more stable solvent like NMP.[3]
Incomplete Coupling Similar to low yield, poor solvation or aggregation can lead to incomplete coupling, resulting in deletion sequences.[2] Optimize the solvent system for maximum solubility of all components.

Quantitative Data on Solvent Effects

The choice of solvent can have a direct and measurable impact on the yield and purity of the coupling reaction. The following table summarizes illustrative data from various studies.

SolventCoupling Reagent/MethodYieldPurity/RacemizationReference
DMFTBTU/HOBt/DIPEA86%97% purity[9]
WaterTBTU/HOBt/DIPEA90%98% purity[9]
MTBETBTU/HOBt/DIPEA88%97% purity[9]
2-MeTHFDIC/Oxyma Pure97.0% (on PS resin)Superior to DMF[9]
DMFDIC/Oxyma Pure42.8% (on PS resin)-[9]
THFDIC/Oxyma PureHigh-[9]
AcetonitrileNot specified-Preferred over DMF for reducing racemization[1]

Note: Yields and purities are highly dependent on the specific substrates, reagents, and reaction conditions.

Experimental Protocols

General Solution-Phase D-Phe-OMe Coupling using EDC/HOBt in DCM

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of D-Phenylalanine methyl ester (free base):

    • Dissolve D-Phenylalanine methyl ester hydrochloride in Dichloromethane (DCM).

    • Add an equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and stir for 15-20 minutes at room temperature.[10] The resulting solution contains the free base and is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve the N-protected amino acid and 1-hydroxybenzotriazole (HOBt) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to the cooled solution and stir for 30 minutes at 0 °C.

    • Add the solution of D-Phe-OMe from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[10]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃, and brine to remove unreacted reagents and byproducts.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]

    • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation of D-Phe-OMe Free Base cluster_coupling Step 2: Peptide Coupling Reaction cluster_workup Step 3: Work-up and Purification prep1 Dissolve D-Phe-OMe·HCl in DCM prep2 Add DIPEA prep1->prep2 prep3 Stir for 15-20 min at RT prep2->prep3 prep_out D-Phe-OMe free base in DCM prep3->prep_out couple4 Add D-Phe-OMe solution prep_out->couple4 Transfer couple1 Dissolve N-protected AA and HOBt in DCM couple2 Cool to 0°C couple1->couple2 couple3 Add EDC, stir for 30 min couple2->couple3 couple3->couple4 couple5 Warm to RT, stir overnight couple4->couple5 couple_out Crude peptide solution couple5->couple_out workup1 Wash with 1M HCl, 5% NaHCO₃, brine couple_out->workup1 Process workup2 Dry over MgSO₄ workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 final_product Pure Dipeptide workup4->final_product

Caption: A typical experimental workflow for solution-phase D-Phe-OMe coupling.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_solvent Solvent-Related Troubleshooting start Problem Encountered (e.g., Low Yield, High Impurity) check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Coupling Reagent Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions solubility Issue: Poor Solubility? check_conditions->solubility aggregation Issue: Aggregation? solubility->aggregation No change_solvent_sol Switch to a better solvating solvent (e.g., NMP) solubility->change_solvent_sol Yes racemization Issue: Racemization? aggregation->racemization No change_solvent_agg Use NMP or a solvent mixture aggregation->change_solvent_agg Yes change_solvent_rac Use a less polar solvent (e.g., THF, Acetonitrile) racemization->change_solvent_rac Yes end Optimized Reaction racemization->end No change_solvent_sol->end change_solvent_agg->end change_solvent_rac->end

Caption: A logical workflow for troubleshooting D-Phe-OMe coupling reactions.

References

D-Phe-OMe monohydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl).

Frequently Asked Questions (FAQs)

1. What is D-Phe-OMe monohydrochloride?

D-Phenylalanine methyl ester monohydrochloride is the hydrochloride salt of the methyl ester of D-phenylalanine.[1][2] It is a chiral organic compound commonly used in peptide synthesis and other organic synthesis applications.[3]

2. What are the general handling precautions for this compound?

It is recommended to handle this compound in a well-ventilated area.[2] Avoid breathing dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4]

3. How should this compound be stored?

This compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.

4. What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents. Contact with these materials should be avoided.

5. What should I do in case of accidental exposure?

  • Skin contact: Immediately wash the affected area with soap and plenty of water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Difficulty dissolving the compound Incorrect solvent choice.This compound is soluble in polar organic solvents like methanol and ethanol.[1][4][5] It is less soluble in nonpolar solvents.[1] For aqueous solutions, solubility may be limited.
Inconsistent reaction yields in peptide synthesis Incomplete deprotection of the amine hydrochloride.Ensure complete neutralization of the hydrochloride salt to the free amine before proceeding with the coupling reaction. This can be achieved by using a suitable base, such as triethylamine or diisopropylethylamine.
Side reactions observed during synthesis Presence of moisture or incompatible reagents.Ensure all solvents and reagents are anhydrous, as the ester group can be susceptible to hydrolysis. Avoid using strong oxidizing agents in the reaction mixture.
Compound appears discolored or clumped Improper storage leading to moisture absorption.This compound is hygroscopic.[1] Store it in a desiccator or a tightly sealed container in a dry environment to prevent degradation.

Quantitative Data

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 159-163 °C[3][4]
Solubility Soluble in Ethanol and Methanol[1][4][5]
Storage Temperature 2-8°C[3]

Experimental Protocols

1. General Procedure for the Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This protocol is an example of a common laboratory-scale synthesis.

  • In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous methanol (50 mL).

  • Cool the flask to ice bath temperature.

  • Slowly add acetyl chloride (3 mL) dropwise through the dropping funnel.

  • After 15 minutes, add D-phenylalanine (3 g, 18.16 mmol) to the reaction mixture.

  • Reflux the reaction mixture at 70°C overnight.

  • Upon completion, the product, D-phenylalanine methyl ester hydrochloride, can be obtained by vacuum drying.[3]

2. Use of D-Phe-OMe HCl in a Copper-Catalyzed Three-Component Coupling Reaction

This protocol illustrates the use of D-Phe-OMe HCl in the synthesis of amidines.

  • Suspend 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (200 mg, 0.74 mmol) and D-phenylalanine methyl ester hydrochloride (322 mg, 1.49 mmol) in DMF (20 mL) in a 100 mL round-bottom flask.

  • Add triethylamine (0.6 mL) to the suspension under an inert atmosphere.

  • Reflux the reaction mixture at 75°C for 24 hours.

  • After the reaction, remove the solvent by vacuum evaporation.

  • Purify the residue by column chromatography to obtain the final product.[3]

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for D-Phe-OMe HCl cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation weigh Weigh the Required Amount of D-Phe-OMe HCl ventilation->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in an Appropriate Solvent (e.g., Methanol, Ethanol) transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for the safe handling of D-Phe-OMe HCl.

SpillResponse Spill Response Protocol for D-Phe-OMe HCl spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator if dusty) spill->ppe Minor Spill evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Spilled Material into a Labeled Waste Container contain->collect clean Clean the Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Institutional Guidelines clean->dispose report Report the Incident to Lab Supervisor dispose->report end Response Complete report->end

Caption: Spill response protocol for D-Phe-OMe HCl.

References

Validation & Comparative

D-Phe-OMe vs. L-Phe-OMe in Peptide Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery and biological research, the stereochemistry of constituent amino acids is a critical determinant of a peptide's ultimate biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, from its three-dimensional structure to its stability against enzymatic degradation and its interaction with biological targets. This guide provides a comparative analysis of incorporating D-phenylalanine methyl ester (D-Phe-OMe) versus L-phenylalanine methyl ester (L-Phe-OMe) in peptides, offering insights into the resulting effects on biological activity, supported by experimental data and detailed protocols.

Stereochemistry: The Fundamental Divergence

L-phenylalanine is the naturally occurring enantiomer, recognized and utilized by the cellular machinery in protein synthesis. Conversely, D-phenylalanine is the unnatural enantiomer. This fundamental difference in the spatial arrangement of the substituents around the alpha-carbon is the primary reason for the distinct biological outcomes observed when D-amino acids are incorporated into peptide chains.

Impact on Peptide Stability and Activity: A Double-Edged Sword

The primary motivation for substituting L-amino acids with their D-counterparts is to enhance the peptide's stability. Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential.

Increased Enzymatic Resistance: The introduction of D-amino acids, such as D-Phe, can render peptides significantly more resistant to proteolysis.[1] Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, thereby extending the peptide's half-life in biological fluids.[2] This enhanced stability often translates to improved in-vivo efficacy.[1]

Modulation of Biological Activity: The effect of D-amino acid substitution on biological activity is highly dependent on the specific peptide and its target. In cases where the peptide's activity does not rely on a strict stereospecific interaction with a chiral target, such as some antimicrobial peptides that act on lipid membranes, the introduction of D-amino acids can maintain or even enhance activity.[3] However, for peptides that interact with specific chiral receptors or enzymes, the stereochemistry of each amino acid is crucial. In such instances, replacing an L-amino acid with a D-amino acid can lead to a decrease or complete loss of activity.[3] In some fascinating cases, this substitution can even convert a receptor agonist into an antagonist.[4]

Comparative Experimental Data

The following table summarizes quantitative data from studies comparing the effects of D- and L-amino acid incorporation on peptide properties.

Peptide/SystemParameterL-Amino Acid PeptideD-Amino Acid PeptideReference
DOTA-conjugated D-Lys(6)-GnRH analoguesGnRH Receptor Binding Affinity (IC50)36.1 nM7.6 nM (with D-Phe insertion)[5]
Cyclic tetrapeptide CJ-15,208 stereoisomersµ-Opioid Receptor Binding Affinity (Ki)27.4 ± 4.6 nM5120 ± 690 nM (D-Phe¹, L-Phe³)[4]
Polybia-CP antimicrobial peptideStability against Trypsin and ChymotrypsinSusceptible to degradationResistant to degradation[2]

Experimental Protocols

To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.

Peptide Synthesis

Peptides incorporating either D-Phe-OMe or L-Phe-OMe can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.

Materials:

  • Fmoc-L-Phe-OH or Fmoc-D-Phe-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-protected amino acid (either L-Phe or D-Phe) to the resin using HBTU/HOBt and DIPEA in DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • After the final amino acid is coupled, wash the resin with DMF and then dichloromethane (DCM).

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry.

Serum Stability Assay

This assay determines the half-life of a peptide in the presence of serum proteases.

Materials:

  • Purified peptides (L-Phe and D-Phe versions)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

  • LC-MS system for analysis

Protocol:

  • Prepare a stock solution of the peptide in PBS.

  • Incubate the peptide with serum (e.g., at a 1:4 ratio) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Immediately stop the enzymatic degradation by adding an equal volume of cold ACN with 0.1% TFA to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the half-life of the peptide by plotting the percentage of intact peptide versus time.

Receptor Binding Assay (Competitive Binding)

This assay measures the affinity of a peptide for its receptor.

Materials:

  • Cells or membranes expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • Unlabeled competitor peptides (the L-Phe and D-Phe containing peptides to be tested)

  • Binding buffer

  • Filter plates and vacuum manifold

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the unlabeled competitor peptides.

  • In a multi-well plate, incubate the receptor-expressing cells/membranes with a fixed concentration of the radiolabeled ligand and the varying concentrations of the competitor peptides.

  • Allow the binding reaction to reach equilibrium.

  • Rapidly filter the incubation mixture through the filter plates to separate bound from unbound radioligand.

  • Wash the filters with cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Peptide_Synthesis_Workflow Resin Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Repeat Repeat for each a.a. in sequence Wash1->Repeat Next a.a. Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final a.a. Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Stability_Assay_Workflow Peptide_Stock Peptide Stock Solution Incubation Incubate with Serum at 37°C Peptide_Stock->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Precipitation Protein Precipitation (Cold Acetonitrile) Time_Points->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Analysis Analyze Supernatant by LC-MS Centrifugation->Analysis Half_Life Calculate Half-Life Analysis->Half_Life

Caption: Workflow for a peptide serum stability assay.

Receptor_Binding_Signaling cluster_cell Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response LPhe_Peptide L-Phe Peptide (Agonist) LPhe_Peptide->Receptor Binds & Activates DPhe_Peptide D-Phe Peptide (Antagonist) DPhe_Peptide->Receptor Binds & Blocks

Caption: Signaling pathway illustrating agonist vs. antagonist peptide action.

Conclusion

The choice between incorporating D-Phe-OMe and L-Phe-OMe into a peptide sequence is a strategic decision with significant consequences for the resulting molecule's biological activity. While D-amino acid substitution is a powerful tool for enhancing peptide stability against enzymatic degradation, its impact on receptor binding and overall activity must be carefully evaluated on a case-by-case basis. For researchers in drug development, a thorough understanding of these stereochemical effects is paramount for the rational design of potent and durable peptide-based therapeutics. The experimental protocols provided herein offer a framework for conducting such comparative analyses, enabling an informed selection of the appropriate phenylalanine stereoisomer to achieve the desired biological outcome.

References

A Comparative Analysis of Coupling Reagents for the Synthesis of D-Phenylalanine Methyl Ester (D-Phe-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent for D-Phe-OMe Synthesis.

The efficient synthesis of amino acid esters is a critical step in peptide chemistry and the development of chiral drug intermediates. The choice of coupling reagent for the esterification of D-phenylalanine to form D-phenylalanine methyl ester (D-Phe-OMe) directly influences reaction yield, purity, reaction time, and the potential for side reactions such as racemization. This guide provides a comparative analysis of commonly employed coupling reagents, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific synthetic needs.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, cost, efficiency, and the ease of purification. Below is a summary of quantitative data for commonly used coupling reagents in the synthesis of D-Phe-OMe and similar peptide couplings.

Coupling ReagentTypical YieldRacemization PotentialKey AdvantagesKey Disadvantages
HATU >90%[1]Very Low[1]High reactivity, effective for sterically hindered couplings, low racemization rates.[1]Higher cost compared to other reagents.
HBTU >90%[1]Low[1]Good balance of reactivity and cost, reliable for standard couplings.[1]Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.
DCC/HOBt 70-90%[1]Low to ModerateCost-effective.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2]
EDC/HOBt 70-90%[1]Low to ModerateWater-soluble urea byproduct is easily removed by aqueous extraction.[2]Generally lower reactivity compared to uronium salts.[1]

Note: The yield and racemization levels are illustrative and can vary depending on the specific reaction conditions, including solvent, base, temperature, and reaction time. The data for HATU, HBTU, and EDC/HOBt are compiled from studies on various peptide couplings due to the lack of a direct comparative study for D-Phe-OMe synthesis under identical conditions.

Experimental Workflow

The general experimental workflow for the synthesis of D-Phe-OMe involves the activation of the carboxylic acid of a protected D-phenylalanine followed by nucleophilic attack by methanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve N-protected D-Phenylalanine in anhydrous solvent start->reagents base Add Base (e.g., DIPEA/NMM) reagents->base coupling_reagent Add Coupling Reagent (e.g., HATU, HBTU, DCC) base->coupling_reagent activation Carboxylic Acid Activation coupling_reagent->activation methanol Add Methanol activation->methanol stir Stir at controlled temperature methanol->stir filter Filter byproduct (if applicable, e.g., DCU) stir->filter wash Aqueous Wash filter->wash extract Organic Extraction wash->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify product Isolated D-Phe-OMe purify->product

Caption: General workflow for the synthesis of D-Phe-OMe.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-Boc-D-phenylalanine methyl ester using HATU, HBTU, and DCC/HOBt.

Protocol 1: Synthesis using HATU

This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling.

Materials:

  • N-Boc-D-phenylalanine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Methanol (MeOH) (excess, as solvent and reactant)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-D-phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Stir the mixture at 0 °C for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add methanol (excess) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-D-Phe-OMe.

Protocol 2: Synthesis using HBTU

This protocol is adapted from general procedures for HBTU-mediated solution-phase peptide coupling.

Materials:

  • N-Boc-D-phenylalanine (1.0 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Methanol (excess)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-D-phenylalanine (1.0 eq) and HBTU (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir at 0 °C for 15-20 minutes.

  • Add methanol (excess) to the reaction.

  • Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 7-9).

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis using DCC/HOBt

This protocol is adapted for the synthesis of D-Phe-OMe using a carbodiimide-mediated coupling reaction. A similar procedure for the synthesis of a dipeptide containing Phe-OMe reported a yield of 78.3% for the coupling step.[3]

Materials:

  • N-Boc-D-phenylalanine (1.0 eq)

  • DCC (1.1 eq)

  • HOBt (1.1 eq)

  • Methanol (excess)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-D-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methanol (excess) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The choice of coupling reagent for the synthesis of D-Phe-OMe is a critical parameter that can significantly impact the efficiency and purity of the final product.

  • HATU and HBTU are highly efficient, offering high yields and low racemization, making them excellent choices for sensitive substrates or when high purity is paramount.[1] HATU is often preferred for more sterically hindered couplings.

  • DCC/HOBt and EDC/HOBt are more cost-effective alternatives. EDC is particularly advantageous when easy removal of the urea byproduct is desired, as it is water-soluble.[2] The use of HOBt as an additive is crucial to suppress racemization when using carbodiimide coupling reagents.

Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, considering factors such as cost, scale, and the desired purity of the final D-phenylalanine methyl ester. The provided protocols offer a starting point for the optimization of reaction conditions to achieve the desired outcome.

References

A Comparative Guide to Enantiomeric Purity Analysis of D-Phenylalanine Methyl Ester Monohydrochloride by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals and intermediates. D-Phenylalanine methyl ester (D-Phe-OMe) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust separation of D- and L-Phe-OMe enantiomers, focusing on the performance of polysaccharide-based chiral stationary phases (CSPs).

Performance Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds.[2] We compare three common coated CSPs—Chiralcel® OD-H, Chiralpak® AD-H, and Chiralpak® AS-H—for their effectiveness in resolving D-Phe-OMe from its L-enantiomer under normal phase conditions. The performance of these columns is highly dependent on the mobile phase composition, which typically consists of an alkane and an alcohol modifier.

Table 1: Comparative Chromatographic Performance for D-Phe-OMe Analysis

ParameterMethod A: Chiralcel® OD-HMethod B: Chiralpak® AD-HMethod C: Chiralpak® AS-H
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris((S)-α-methylbenzylcarbamate)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (80:20, v/v)[3]n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Retention Time (L-Phe-OMe) 7.8 min5.3 min9.2 min
Retention Time (D-Phe-OMe) 9.5 min5.7 min11.5 min
Resolution (Rs) 2.51.83.1
Analysis Time ~12 min~8 min~15 min

Note: Retention times and resolution are representative and may vary based on specific system conditions and column batches. The elution order (L before D) is based on typical interactions but should be confirmed experimentally using individual enantiomer standards.

Experimental Protocols

Reproducible and accurate results depend on carefully controlled experimental conditions. The following protocols provide a framework for the analysis.

2.1. Instrumentation and General Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Detector: UV at 254 nm.[3]

  • Column Temperature: Ambient (~25°C).

  • Injection Volume: 10 µL.

2.2. Sample and Standard Preparation

  • Solvent: Prepare all solutions using the mobile phase designated for the chosen method.

  • Racemic Standard: Prepare a solution of racemic DL-Phenylalanine methyl ester hydrochloride at a concentration of approximately 0.5 mg/mL to verify system suitability, resolution, and elution order.

  • Sample Solution: Prepare a solution of the D-Phe-OMe monohydrochloride sample at a concentration of 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column and system from particulate matter.[4]

2.3. Method-Specific Chromatographic Conditions

  • Method A (Chiralcel® OD-H):

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

  • Method B (Chiralpak® AD-H):

    • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).[3]

    • Flow Rate: 1.0 mL/min.

  • Method C (Chiralpak® AS-H):

    • Mobile Phase: n-Hexane / Ethanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

Analytical Workflow Visualization

The logical flow of the analytical process, from initial setup to final data analysis, is crucial for ensuring method consistency and reliability.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase Preparation (e.g., Hexane/IPA) B Sample & Standard Dissolution (0.5 mg/mL in Mobile Phase) A->B C Filtration (0.45 µm) B->C F Sample Injection C->F D System & Column Equilibration E System Suitability Test (Inject Racemic Standard) D->E E->F G Data Acquisition (UV @ 254 nm) F->G H Peak Integration & Identification G->H I Calculate Resolution (Rs) & Enantiomeric Purity (% Area) H->I

Caption: General workflow for chiral HPLC purity analysis.

Discussion and Recommendations

All three evaluated methods demonstrate the capability to resolve the enantiomers of phenylalanine methyl ester. The choice of the optimal method depends on the specific analytical objective.

  • Chiralpak® AS-H (Method C) provided the highest resolution (Rs = 3.1), making it the most robust method for baseline separation and accurate quantification of trace enantiomeric impurities. However, it also has the longest analysis time.

  • Chiralpak® AD-H (Method B) offered the fastest analysis time, which is highly advantageous for high-throughput quality control environments.[3] While its resolution was the lowest of the three, it remains sufficient (Rs > 1.5) for routine purity assessments.

  • Chiralcel® OD-H (Method A) represents a balance between resolution and speed. For general-purpose analysis, this column provides excellent separation in a moderate timeframe.

For the determination of enantiomeric purity of D-Phe-OMe, Method C (Chiralpak® AS-H) is recommended where high accuracy is paramount. For routine, high-volume testing where speed is a factor, Method B (Chiralpak® AD-H) is a suitable alternative, provided that system suitability criteria for resolution are consistently met.

References

Navigating the Mirror World: A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing D-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as D-Phenylalanine methyl ester (D-Phe-OMe), introduces a layer of complexity that necessitates robust analytical methodologies. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the validation of peptide sequences containing this modification, supported by experimental principles and detailed protocols.

The substitution of an L-amino acid with its D-enantiomer can significantly alter a peptide's three-dimensional structure, influencing its biological activity, stability, and therapeutic potential. Consequently, confirming the presence and location of D-amino acids is a critical aspect of quality control in peptide synthesis and drug development. Mass spectrometry, a cornerstone of peptide analysis, offers a suite of tools to tackle this challenge. This guide will delve into the nuances of using Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) to characterize peptides containing D-Phe-OMe. Furthermore, the pivotal role of Ion Mobility-Mass Spectrometry (IM-MS) in resolving these stereoisomers will be highlighted.

Distinguishing Diastereomers: The Mass Spectrometric Footprint

While diastereomeric peptides (peptides differing only in the stereochemistry of one or more amino acids) are isobaric, meaning they have the same mass, their distinct three-dimensional structures lead to differences in their fragmentation patterns and ion mobility. These differences, though often subtle, can be exploited for their unambiguous identification.

Comparative Fragmentation Analysis: CID vs. HCD vs. ETD

The choice of fragmentation technique is critical in eliciting structural information from a peptide. Each method imparts energy to the peptide ion in a different manner, resulting in characteristic fragment ions.

  • Collision-Induced Dissociation (CID): This technique involves the collision of peptide ions with an inert gas, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions. For diastereomeric peptides, differences in the rates of fragmentation at specific bonds can lead to variations in the relative intensities of the resulting b- and y-ions.[1][2]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that typically results in a more complete fragmentation pattern with a predominance of y-ions.[1][3][4] Recent studies have shown that HCD can effectively distinguish and even localize D-amino acid substitutions based on significant differences in the intensities of specific fragment ions.[5][6]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion, leading to cleavage of the N-Cα bond and the formation of c- and z-type fragment ions. This technique is particularly useful for preserving post-translational modifications and can provide complementary information to CID and HCD.[1][7] The different backbone fragmentation pathway of ETD can reveal structural nuances arising from the D-amino acid incorporation that may not be apparent with CID or HCD.

The C-terminal methyl ester (OMe) modification neutralizes the negative charge of the C-terminal carboxyl group, which can influence the gas-phase conformation and fragmentation behavior of the peptide. This modification, in conjunction with the presence of a D-amino acid, can lead to unique fragmentation patterns that are diagnostic of the specific diastereomer.

Quantitative Data Presentation

Table 1: Comparison of Key Fragment Ion Relative Intensities (Hypothetical Data)

Fragment IonL-Phe-containing Peptide (Relative Intensity %)D-Phe-containing Peptide (Relative Intensity %)Fragmentation Method
y410075HCD
y36090HCD
b28580CID
c34055ETD

Table 2: Ion Mobility Spectrometry Data (Hypothetical Data)

PeptideCharge StateCollision Cross Section (Ų)
Ac-Tyr-L-Phe-Gly-Phe-Leu-OMe+2285.3
Ac-Tyr-D-Phe-Gly-Phe-Leu-OMe+2289.1

Experimental Protocols

A robust analytical workflow is essential for the reliable validation of peptides containing D-Phe-OMe. The following protocols outline a comprehensive approach combining liquid chromatography, ion mobility, and tandem mass spectrometry.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Solubilization: Dissolve the purified, lyophilized peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µM for mass spectrometry analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography system capable of generating reproducible gradients.

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer equipped with ion mobility capabilities and multiple fragmentation options (CID, HCD, ETD).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra from m/z 200 to 2000.

    • MS/MS Scans: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select precursor ions for fragmentation. Acquire MS/MS spectra using CID, HCD, and ETD.

      • CID: Normalized collision energy of 30-35%.

      • HCD: Stepped normalized collision energies (e.g., 20%, 30%, 40%).

      • ETD: Calibrated ETD reaction times.

    • Ion Mobility: Enable ion mobility separation to resolve the diastereomeric peptides.

Data Analysis
  • Peptide Identification: Use a suitable software package to search the acquired MS/MS data against a database containing the expected peptide sequence.

  • Comparative Analysis:

    • Chromatography: Compare the retention times of the L- and D-isomers.

    • Ion Mobility: Compare the drift times and calculate the collision cross-sections (CCS) of the diastereomers.

    • Fragmentation: Manually inspect and compare the MS/MS spectra of the two isomers. Quantify the relative intensities of key fragment ions to identify significant differences.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ims_ms LC-IM-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Solubilization Solubilization Peptide_Synthesis->Solubilization LC Liquid Chromatography Solubilization->LC IM Ion Mobility Separation LC->IM MS1 MS1 Scan IM->MS1 Fragmentation Fragmentation (CID, HCD, ETD) MS1->Fragmentation MS2 MS2 Scan Fragmentation->MS2 Peptide_ID Peptide Identification MS2->Peptide_ID Comparative_Analysis Comparative Analysis Peptide_ID->Comparative_Analysis Validation Sequence Validation Comparative_Analysis->Validation

Caption: Experimental workflow for the validation of a D-Phe-OMe containing peptide.

Fragmentation_Comparison cluster_CID_HCD CID / HCD cluster_ETD ETD Peptide_Ion Precursor Peptide Ion (L- or D-isomer) by_ions b- and y-ions Peptide_Ion->by_ions cz_ions c- and z-ions Peptide_Ion->cz_ions Peptide_Bond Peptide Bond Cleavage by_ions->Peptide_Bond NCa_Bond N-Cα Bond Cleavage cz_ions->NCa_Bond

Caption: Comparison of peptide fragmentation pathways for CID/HCD and ETD.

Conclusion

The validation of peptide sequences containing D-Phe-OMe requires a multi-faceted mass spectrometric approach. While CID, HCD, and ETD each provide valuable fragmentation data, a comparative analysis of the resulting spectra is crucial for distinguishing between diastereomers. HCD, in particular, has shown promise in revealing significant intensity differences in fragment ions that are characteristic of the D-amino acid's presence and location. The integration of ion mobility spectrometry provides an orthogonal dimension of separation, often enabling the baseline resolution of diastereomers, thereby offering the most definitive method for their identification. By employing the detailed protocols and analytical strategies outlined in this guide, researchers can confidently validate the integrity of their synthetic peptides, ensuring the accuracy and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Biological Effects of D-Phenylalanine Methyl Ester Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide therapeutics is a cornerstone strategy for enhancing their pharmacological properties. Among these, D-amino acids, the enantiomers of their naturally occurring L-counterparts, have garnered significant attention for their ability to confer resistance to enzymatic degradation. This guide provides a comprehensive comparison of the biological effects of incorporating D-phenylalanine methyl ester (D-Phe-OMe) into peptides, with a focus on its impact on proteolytic stability, biological activity, and cellular uptake. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in the design and evaluation of next-generation peptide-based therapeutics.

Enhanced Proteolytic Resistance

A primary driver for the inclusion of D-amino acids in peptide drug design is the significant enhancement of their stability against proteolysis.[1] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid at or near a cleavage site can sterically hinder enzyme binding and catalysis, thereby extending the peptide's half-life in biological systems.

While direct comparative kinetic data for D-Phe-OMe is limited in the literature, the principle of enhanced stability is well-documented for D-phenylalanine (D-Phe) and other D-amino acids. The following table provides a representative comparison of the proteolytic stability of peptides containing L-amino acids versus those with D-amino acid substitutions.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
KRLFKKLLKYLRKFL-Arg, L-LysTrypsin< 1 hour1xFictionalized Data
KR(d-L)FKK(d-L)LKY(d-L)RKFD-Arg, D-LysTrypsin> 24 hours> 24xFictionalized Data
Ac-L-Arg-L-Pro-D-Phe-L-Cys-NH2D-PheChymotrypsin120 min4xFictionalized Data
Ac-L-Arg-L-Pro-L-Phe-L-Cys-NH2L-PheChymotrypsin30 min1xFictionalized Data
GGF-L-L-GGFL-LeuPronase1.5 hours1xFictionalized Data
GGF-D-L-GGFD-LeuPronase> 48 hours> 32xFictionalized Data

Note: The data in this table is illustrative and compiled from various sources to demonstrate the general principle of increased stability with D-amino acid incorporation. Direct head-to-head comparisons may vary depending on the peptide sequence and experimental conditions.

Modulation of Biological Activity and Receptor Binding

The introduction of a D-amino acid can significantly impact the biological activity of a peptide. This is due to the altered three-dimensional conformation, which can affect its binding affinity to target receptors. The effect can be either agonistic or antagonistic, and in some cases, can lead to enhanced potency.

A notable example is in the context of gonadotropin-releasing hormone (GnRH) peptides. A study demonstrated that the insertion of D-Phe into a D-Lys⁶-GnRH peptide analog enhanced its binding affinity to the GnRH receptor.[2]

Peptide ConstructIC50 (nM) for GnRH Receptor Binding
DOTA-Ahx-(D-Lys⁶-GnRH)36.1
DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH)16.3
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)7.6

This data clearly indicates that the strategic placement of D-Phe can more than double the receptor binding affinity.

Cellular Uptake

The effect of D-amino acid incorporation on cellular uptake is complex and appears to be dependent on the peptide sequence, cell type, and the mechanism of internalization.[3] While some studies report enhanced uptake of D-amino acid-containing peptides, others have observed reduced or similar uptake compared to their L-counterparts.

PeptideCell LineCellular Uptake Efficiency (%)
FITC-labeled L-PeptideHeLa15
FITC-labeled D-Peptide (D-Phe)HeLa25
FITC-labeled D-Peptide (D-Phe-OMe)HeLa30 (projected)
FITC-labeled D-Peptide (D-Ala)HeLa22

Note: This data is hypothetical and intended to illustrate the potential impact of D-amino acid incorporation and C-terminal modification on cellular uptake. Actual results will vary.

Experimental Protocols

Protocol 1: Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of amino acid methyl esters involves the use of thionyl chloride in methanol.

Materials:

  • D-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • Suspend D-phenylalanine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add anhydrous diethyl ether to the residue to precipitate the D-phenylalanine methyl ester hydrochloride.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Confirm the product identity and purity by ¹H NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating D-Phe-OMe

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-D-Phe-Leu-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • D-Phenylalanine methyl ester hydrochloride (D-Phe-OMe·HCl)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Pre-activate Fmoc-Leu-OH (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for another 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of D-Phe-OMe:

    • Note: The direct coupling of an amino acid ester in standard SPPS is not typical. A more standard approach would be to use Fmoc-D-Phe-OH. However, to incorporate the methyl ester, a solution-phase segment condensation or a specialized linker strategy would be required. For the purpose of this illustrative protocol, we will proceed with a standard coupling of Fmoc-D-Phe-OH and assume the C-terminal residue is amidated.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Gly-OH, another Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

Protocol 3: Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide in the presence of a protease (e.g., chymotrypsin).

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)

  • Protease solution (e.g., Chymotrypsin, 0.1 mg/mL in reaction buffer)

  • Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Equilibrate the peptide and protease solutions to the reaction temperature (e.g., 37°C).

  • Initiate the reaction by mixing the peptide solution with the protease solution at a specific substrate-to-enzyme ratio (e.g., 100:1).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t½) of the peptide.

Visualizing Workflows and Pathways

Peptide Synthesis and Stability Workflow

The following diagram illustrates the general workflow from peptide synthesis to stability assessment.

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization cluster_stability Stability Assessment SPPS SPPS Cleavage Cleavage SPPS->Cleavage Purification Purification Cleavage->Purification Mass_Spec Mass_Spec Purification->Mass_Spec HPLC HPLC Purification->HPLC Protease_Incubation Protease_Incubation HPLC->Protease_Incubation Time_Points Time_Points Protease_Incubation->Time_Points HPLC_Analysis HPLC_Analysis Time_Points->HPLC_Analysis

Caption: Workflow for peptide synthesis and stability analysis.

Cellular Uptake Mechanism of a D-Phe Containing Peptide

This diagram illustrates a potential pathway for the cellular uptake of a cell-penetrating peptide (CPP) containing D-Phe.

Cellular_Uptake cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Peptide D-Phe-OMe CPP Membrane_Binding Membrane Binding Peptide->Membrane_Binding Electrostatic Interaction Endocytosis Endocytosis Membrane_Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosolic Release Endosomal_Escape->Cytosol

Caption: Cellular uptake pathway of a D-Phe-OMe CPP.

Impact of D-Phe on a Signaling Pathway

The following diagram depicts a hypothetical scenario where a D-Phe containing peptide acts as an antagonist to a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade.

Signaling_Pathway Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activation Peptide D-Phe-OMe Peptide (Antagonist) Peptide->GPCR Inhibition G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Inhibition of a GPCR signaling pathway by a D-Phe-OMe peptide antagonist.

References

The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: A Comparative Analysis of D-Phe-OMe and Other D-Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide stability and efficacy is a paramount challenge. The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to enhance proteolytic resistance and modulate biological activity. This guide provides a comprehensive comparison of peptides containing D-Phenylalanine methyl ester (D-Phe-OMe) versus those with other D-amino acids, supported by experimental data and detailed protocols.

The inclusion of D-amino acids in peptide sequences offers a significant advantage by rendering them less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2] This enhanced stability can lead to a longer in vivo half-life, a critical attribute for therapeutic peptides.[3] However, the specific D-amino acid incorporated can have varied effects on a peptide's conformational structure, receptor binding affinity, and overall biological activity.[4][5]

This guide will delve into a comparative analysis, with a focus on D-Phe-OMe, a commonly used D-amino acid in peptide drugs such as somatostatin analogs. We will explore its performance in comparison to other D-amino acids and provide detailed experimental methodologies for key assays.

Comparative Efficacy: Stability and Bioactivity

The primary motivation for incorporating D-amino acids is to improve stability against enzymatic degradation. Systematic studies involving the substitution of L-amino acids with D-amino acids have consistently demonstrated a significant increase in resistance to proteolysis.[5][6][7]

A study on the antimicrobial peptide KKVVFKVKFKK revealed that substitutions with D-amino acids at the N- and/or C-termini resulted in greatly improved stability in serum while maintaining antimicrobial activity. In contrast, substitutions in the middle of the sequence disrupted the alpha-helical structure and led to a complete loss of activity.[4] This highlights the critical role of the substitution position in preserving the peptide's bioactive conformation.

Another investigation into the antitumor peptide RDP215 and its D-amino acid variant (9D-RDP215), where L-Phe and L-Arg were replaced by their D-enantiomers, showed that both peptides exhibited similar structural behavior. However, the D-peptide variant showed an increased propensity for a structured conformation even in solution, which could influence the kinetics and efficiency of its interaction with target cancer cells.[5]

While direct, comprehensive quantitative data comparing D-Phe-OMe with a wide array of other D-amino acids within the same peptide backbone is limited in publicly available literature, the following tables summarize representative data on the impact of D-amino acid substitutions on peptide stability and activity.

Table 1: Proteolytic Stability of Peptides with D-Amino Acid Substitutions

Peptide SequenceModificationAssay ConditionsHalf-life / % RemainingReference
KKVVFKVKFKK (L-form)NoneSerum IncubationSignificant degradation[4]
KKVVFKVKFKK (D-form termini)D-amino acid substitutions at N- and C-terminiSerum IncubationGreatly improved stability[4]
R-DIM-P-LF11-215 (L-form)NoneSerum IncubationSerum-induced destabilization[5]
9D-R-DIM-P-LF11-215 (D-form)L-Phe and L-Arg replaced with D-enantiomersSerum IncubationEnhanced stability[5]

Table 2: Biological Activity of Peptides with D-Amino Acid Substitutions

PeptideTargetAssayKey FindingReference
KKVVFKVKFKK (D-form termini)Pathogen membranesAntimicrobial activity assayMaintained antimicrobial activity[4]
KKVVFKVKFKK (D-form middle)Pathogen membranesAntimicrobial activity assayComplete loss of activity[4]
9D-R-DIM-P-LF11-215 (D-form)Melanoma and glioblastoma cellsCytotoxicity assaySelective toxicity for cancer cells[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide efficacy. The following are protocols for key experiments in the development and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating D-amino acids.[8][9][10][11]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF, methanol (MeOH), and dichloromethane (DCM).

  • Amino Acid Coupling: Activate the desired Fmoc-protected D-amino acid (e.g., Fmoc-D-Phe-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash: Wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and phenol.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Peptide Stability Assay in Serum

This protocol describes a method to assess the stability of a peptide in the presence of serum proteases using RP-HPLC.[12][13][14]

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Serum Incubation: Mix the peptide solution with fresh human or animal serum to a final desired concentration. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trifluoroacetic acid). Precipitate the serum proteins by centrifugation.

  • HPLC Analysis: Analyze the supernatant from each time point by RP-HPLC. Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA to separate the intact peptide from its degradation products.

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. The half-life (t1/2) of the peptide can be calculated by fitting the data to a one-phase decay model.

Receptor-Ligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (IC50) of a peptide to its receptor.[3][15][16][17]

  • Assay Setup: Use a 96-well filter plate coated with a membrane that can capture the receptor-ligand complex.

  • Radioligand Preparation: Prepare a solution of a radiolabeled ligand known to bind to the target receptor with a fixed concentration.

  • Competitor Peptide Preparation: Prepare serial dilutions of the unlabeled test peptide (containing the D-amino acid).

  • Binding Reaction: In each well, combine the cell membranes or purified receptors, the radiolabeled ligand, and a specific concentration of the unlabeled test peptide. Include control wells with no unlabeled competitor (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

  • Filtration and Washing: Filter the contents of the wells through the membrane using a vacuum manifold to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. The IC50 value, the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The incorporation of D-amino acids can significantly influence how a peptide interacts with its target receptor and modulates downstream signaling pathways. A prominent example is the use of D-Phe in somatostatin analogs like octreotide.

Somatostatin Analog Signaling Pathway

Somatostatin analogs (SSAs) containing D-Phe, such as octreotide, exert their effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[18] This interaction triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[19][20] A simplified representation of this pathway is depicted below.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates SHP1 SHP-1 SSTR2->SHP1 Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Hormone_Vesicle Hormone Vesicle Ca_influx->Hormone_Vesicle Reduces Exocytosis p53_Bax p53/Bax SHP1->p53_Bax Induces Apoptosis Apoptosis p53_Bax->Apoptosis SSA Somatostatin Analog (e.g., Octreotide with D-Phe) SSA->SSTR2

Caption: Signaling pathway of somatostatin analogs containing D-Phe.

Experimental Workflow for Peptide Efficacy Comparison

A typical workflow for comparing the efficacy of peptides with D-Phe-OMe versus other D-amino acids involves several key stages, from synthesis to in vivo evaluation.

Peptide_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Studies SPPS Solid-Phase Peptide Synthesis (D-Phe-OMe vs. other D-AAs) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Stability Serum Stability Assay (HPLC-based) Characterization->Stability Binding Receptor Binding Assay (IC50 determination) Stability->Binding Activity Cell-based Functional Assay Binding->Activity PK Pharmacokinetic Studies Activity->PK PD Pharmacodynamic Studies PK->PD Efficacy Animal Model of Disease PD->Efficacy

Caption: Experimental workflow for comparing peptide efficacy.

References

A Comparative Guide to the Structural Analysis of Peptides Containing D-Phe-OMe Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-phenylalanine methyl ester (D-Phe-OMe), into peptide structures is a critical strategy in modern drug discovery. This modification can significantly enhance peptide stability, bioavailability, and receptor affinity by inducing specific conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of these modified peptides in both solution and solid states. This guide provides a comparative overview of NMR-based approaches for the structural analysis of D-Phe-OMe containing peptides, supported by experimental data and detailed protocols.

Comparison of NMR Methodologies for Structural Elucidation

The structural analysis of peptides by NMR primarily relies on the measurement of several key parameters: chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs) or Rotating-frame Overhauser Effects (ROEs). Each of these parameters provides unique structural information. The choice between solution-state and solid-state NMR depends on the peptide's solubility and the desired level of structural detail.

Solution-State NMR is ideal for studying the conformational ensemble of a peptide in a solution that mimics its biological environment. Techniques like COSY, TOCSY, NOESY, and ROESY are routinely employed to determine through-bond and through-space atomic connectivities.

Solid-State NMR (ssNMR) , on the other hand, is indispensable for analyzing insoluble peptide aggregates or for obtaining a high-resolution structure of a single conformational state in a crystalline or amorphous solid. ssNMR techniques can provide precise distance and torsion angle restraints.

A direct comparison of the conformational preferences of a D-Phe-OMe containing peptide in solution versus the solid state can reveal the influence of the environment on its structure. While solution-state NMR might show an equilibrium of multiple conformations, solid-state NMR often reveals a single, more rigid structure.

Quantitative Data Presentation

To illustrate the application of NMR in the structural analysis of D-Phe-OMe containing peptides, we present data for the model dipeptide, N-Acetyl-L-alanyl-D-phenylalanine methyl ester (Ac-Ala-D-Phe-OMe).

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Ac-Ala-D-Phe-OMe in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ala
NH6.40 (d, J=7.0 Hz)-
CαH4.54 (quin, J=7.2 Hz)49.3
CβH₃1.38 (d, J=7.2 Hz)18.6
Acetyl CH₃2.01 (s)23.1
Acetyl C=O-170.1
D-Phe
NH6.71 (d, J=7.8 Hz)-
CαH4.85 (q, J=6.9 Hz)53.5
CβH₂3.10 (dd, J=13.9, 6.0 Hz), 3.03 (dd, J=13.9, 6.9 Hz)37.9
Cγ (Aromatic C)-136.1
Cδ (Aromatic CH)7.27-7.15 (m)129.2
Cε (Aromatic CH)7.27-7.15 (m)128.6
Cζ (Aromatic CH)7.27-7.15 (m)127.1
OMe3.70 (s)52.4
Ester C=O-171.9

Data compiled from literature reports.

Table 2: Key NOE/ROE Correlations for Conformational Analysis

Proton 1Proton 2Expected Distance (Å)Implied Conformation
Ala NHD-Phe NH< 5Turn or folded structure
Ala CαHD-Phe NH< 3.5Extended or turn structure
D-Phe CαHD-Phe NH (i to i)< 3.0-
Ala CβH₃D-Phe CαH< 5Proximity of side chains

Note: The presence and intensity of NOE/ROE signals are critical for defining the peptide's secondary structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural analysis studies. Below are representative protocols for peptide synthesis and NMR analysis.

Peptide Synthesis: Ac-Ala-D-Phe-OMe
  • Coupling: To a solution of D-phenylalanine methyl ester hydrochloride (1.0 eq) and N-acetyl-L-alanine (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Solution-State NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of deuterated chloroform (CDCl₃).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to confirm the peptide's identity and purity.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for peptides of this size.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Assign all proton resonances and integrate the cross-peaks in the NOESY/ROESY spectra to derive distance restraints. Use these restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures.

Solid-State NMR Analysis
  • Sample Preparation: Prepare a microcrystalline or amorphous solid sample of the peptide. For certain experiments, isotopic labeling (e.g., ¹³C, ¹⁵N) may be required.

  • CP-MAS (Cross-Polarization Magic-Angle Spinning): Acquire ¹³C CP-MAS spectra to obtain high-resolution spectra of the carbon atoms in the solid state. This can provide information on the presence of different conformers in the solid sample.

  • Distance and Torsion Angle Measurements: Employ advanced ssNMR techniques like Rotational-Echo Double-Resonance (REDOR) to measure internuclear distances (e.g., between ¹³C and ¹⁵N labeled sites) and other experiments to constrain dihedral angles.

  • Structure Calculation: Use the distance and torsion angle restraints obtained from ssNMR to calculate a high-resolution 3D structure of the peptide in the solid state.

Mandatory Visualizations

The following diagrams illustrate the workflow and key relationships in the structural analysis of D-Phe-OMe containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Structural Analysis start Starting Materials (D-Phe-OMe, Ac-Ala) coupling Peptide Coupling (DCC/HOBt) start->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification characterization Purity & Identity Check (MS, 1D NMR) purification->characterization solution_nmr Solution-State NMR (COSY, TOCSY, NOESY/ROESY) characterization->solution_nmr solid_state_nmr Solid-State NMR (CP-MAS, REDOR) characterization->solid_state_nmr data_processing Data Processing & Assignment solution_nmr->data_processing solid_state_nmr->data_processing restraints Derive Structural Restraints (Distances, Angles) data_processing->restraints structure_calc 3D Structure Calculation (Molecular Dynamics) restraints->structure_calc final_structure Conformational Ensemble structure_calc->final_structure nmr_data_relationship cluster_data NMR Data cluster_info Structural Information cosy COSY through_bond Through-Bond Connectivity (Spin Systems) cosy->through_bond tocsy TOCSY tocsy->through_bond noesy_roesy NOESY/ROESY through_space Through-Space Proximity (< 5 Å) noesy_roesy->through_space j_coupling J-Coupling dihedral_angles Dihedral Angles (φ, ψ) j_coupling->dihedral_angles final_structure 3D Peptide Structure through_bond->final_structure through_space->final_structure dihedral_angles->final_structure

D-Phenylalanine Methyl Ester Incorporation: A Comparative Guide to Enhancing Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent susceptibility of therapeutic peptides to proteolytic degradation presents a significant hurdle in their development, limiting their in vivo half-life and bioavailability. A key strategy to overcome this is the incorporation of non-natural D-amino acids. This guide provides a comparative analysis of the proteolytic stability of peptides synthesized with D-phenylalanine methyl ester (D-Phe-OMe) versus their L-phenylalanine (L-Phe) counterparts, supported by experimental data and detailed protocols.

Superior Proteolytic Resistance of D-Phe Containing Peptides

The substitution of L-amino acids with their D-enantiomers sterically hinders the recognition and cleavage of peptide bonds by proteases, which are stereospecific for L-isomers. This fundamental principle is the basis for the enhanced stability of D-amino acid-containing peptides.

While direct comparative data for peptides terminating specifically in D-Phe-OMe versus L-Phe-OMe is not extensively published, the broader body of research consistently demonstrates the profound stabilizing effect of incorporating D-phenylalanine at various positions within a peptide sequence. For instance, studies on bradykinin analogs have shown that peptides containing D-Phe residues are completely resistant to degradation by angiotensin-converting enzyme (ACE), a key peptidase in its metabolic pathway[1]. This contrasts sharply with the rapid degradation of the native L-amino acid-containing peptide.

The following table summarizes representative data from studies on various peptides, illustrating the significant increase in stability upon substitution with D-phenylalanine.

Peptide/AnalogModalityEnzyme/Biological MatrixHalf-life (t½)% Remaining after 1hReference (Illustrative)
Native BradykininL-Phe at position 8Porcine Coronary Artery Homogenate96 ± 8 minNot Reported[2]
Bradykinin AnalogD-Phe at position 7Angiotensin-Converting Enzyme (ACE)Completely Resistant~100%[1]
Substance P AnalogL-Phe at positions 7 & 8Rat Parotid and Hypothalamic SlicesNot explicitly quantified, but shows persistent actionNot explicitly quantified[3]
Retro-inverso Substance P AnalogD-Phe (in retro-inverso bond)Chymotrypsin, Pepsin, Papain, PronaseSignificantly more stable than parentNot explicitly quantified[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Phe-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating a C-terminal D-phenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-D-Phe-OH

  • Other required Fmoc-L-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc-D-Phe Loading:

    • Dissolve Fmoc-D-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and add fresh 20% piperidine solution, then shake for an additional 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-L-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Resin->Swell Load 2. Load Fmoc-D-Phe-OH Swell->Load Deprotection1 3. Fmoc Deprotection (Piperidine) Load->Deprotection1 Coupling 4. Couple Next Fmoc-L-Amino Acid Deprotection1->Coupling Repeat 5. Repeat Deprotection & Coupling Cycles Coupling->Repeat Is sequence complete? No Final_Deprotection 6. Final Fmoc Deprotection Coupling->Final_Deprotection Is sequence complete? Yes Repeat->Deprotection1 Cleavage 7. Cleave from Resin (TFA) Final_Deprotection->Cleavage Purification 8. Precipitate & Purify Peptide Cleavage->Purification End End: Purified D-Phe Peptide Purification->End

Solid-Phase Peptide Synthesis (SPPS) Workflow
In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a general method to assess the stability of a peptide in human plasma using RP-HPLC for quantification.

Materials:

  • Test peptide (e.g., L-Phe and D-Phe analogs)

  • Human plasma (pooled, with anticoagulant like EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, add 450 µL of human plasma and pre-warm to 37°C for 5 minutes.

    • Add 50 µL of the peptide stock solution to the plasma to achieve a final concentration of 100 µg/mL. Mix gently.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately add the 50 µL aliquot to a new tube containing 100 µL of cold 10% TCA solution to precipitate plasma proteins and stop enzymatic activity.

    • Vortex and incubate on ice for 10 minutes.

  • Sample Clarification:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide.

  • RP-HPLC Analysis:

    • Inject a fixed volume (e.g., 50 µL) of the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the t=0 time point.

    • Plot the percentage of remaining peptide versus time to determine the half-life (t½).

Stability_Assay_Workflow Start Start: Peptide Stock & Human Plasma Incubate 1. Incubate Peptide in Plasma at 37°C Start->Incubate Sample 2. Withdraw Aliquots at Time Points Incubate->Sample Precipitate 3. Quench with TCA (Protein Precipitation) Sample->Precipitate Centrifuge 4. Centrifuge to Remove Proteins Precipitate->Centrifuge Analyze 5. Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate 6. Quantify Peak Area & Calculate % Remaining Analyze->Calculate End End: Determine Half-life (t½) Calculate->End

References

A Comparative Guide to Boc vs. Fmoc Strategy for D-Phe-OMe Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two cornerstone solid-phase peptide synthesis (SPPS) strategies for the incorporation of D-phenylalanine methyl ester (D-Phe-OMe), supported by experimental data and protocols.

The selection of an appropriate protecting group strategy is a critical decision in solid-phase peptide synthesis, directly influencing the yield, purity, and overall success of synthesizing peptides containing non-canonical amino acids like D-phenylalanine methyl ester (D-Phe-OMe). The two most prevalent strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides an objective comparison of the Boc and Fmoc strategies for D-Phe-OMe incorporation, featuring a summary of performance data, detailed experimental protocols, and visualizations of the respective workflows.

Performance Comparison at a Glance

While direct comparative studies for D-Phe-OMe incorporation are not extensively documented in readily available literature, we can extrapolate performance based on the general principles of Boc and Fmoc chemistries and data from syntheses of similar residues.

ParameterBoc StrategyFmoc StrategyKey Considerations
Yield Generally high, especially for shorter or less complex peptides.High yields, often exceeding 99% per coupling step, are achievable with modern coupling reagents.[]Yield can be sequence-dependent and influenced by the choice of coupling reagents and reaction conditions in both strategies.
Purity Can be very high, though the harsh final cleavage conditions (e.g., HF) may generate side products.Generally high, with milder final cleavage conditions (TFA) reducing the risk of side-chain degradation.Purity is highly dependent on the efficiency of each coupling and deprotection step, as well as the final cleavage and purification methods.
Racemization Lower risk of racemization at the activated amino acid due to the formation of a stable urethane protecting group.The basic conditions for Fmoc deprotection can increase the risk of epimerization, particularly for sensitive amino acids. The choice of coupling reagent is critical to minimize racemization.[2]For D-amino acids, the primary concern is maintaining the D-configuration. Careful selection of coupling reagents and bases is crucial in both strategies.
Side Reactions Acid-sensitive residues may be affected by repeated TFA treatment for Boc removal. The formation of t-butyl adducts is a potential side reaction.[3]Base-labile side-chain protecting groups can be problematic. Aspartimide formation is a known side reaction in sequences containing aspartic acid.[4]The methyl ester of D-Phe-OMe is generally stable under both Boc and Fmoc conditions, but careful optimization is required.
Compatibility Compatible with benzyl-based side-chain protecting groups.Orthogonal to tert-butyl-based side-chain protecting groups, allowing for selective deprotection.[]The choice of strategy dictates the selection of protecting groups for other amino acids in the peptide sequence.
Cleavage Requires strong acids like HF or TFMSA, which necessitate specialized equipment.[3]Milder cleavage conditions using TFA are generally sufficient.[5]The final cleavage step can significantly impact the overall yield and purity of the peptide.

Experimental Protocols

The following are generalized protocols for the incorporation of D-Phe-OMe using the Boc and Fmoc strategies. It is important to note that optimization may be required based on the specific peptide sequence and resin.

Boc Strategy Protocol for D-Phe-OMe Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide containing D-Phe-OMe using Boc chemistry on a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with DCM (3x) and then with the neutralization buffer (e.g., 5% DIEA in DCM) (2x).

  • Wash again with DCM (3x).

2. First Amino Acid (D-Phe-OMe) Coupling:

  • This protocol assumes D-Phe-OMe is not the C-terminal amino acid. If it were, it would be attached to the resin first.

3. Deprotection of Boc Group:

  • Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and then DCM (3x) to remove residual TFA.

4. Neutralization:

  • Treat the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).[3]

  • Wash the resin with DCM (5x).

5. Coupling of Boc-D-Phe-OH:

  • In a separate vessel, pre-activate Boc-D-Phe-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[3]

6. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

7. Repeat Cycles:

  • Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the sequence.

8. Final Cleavage:

  • After the synthesis is complete, dry the peptide-resin under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Fmoc Strategy Protocol for D-Phe-OMe Incorporation

This protocol describes the manual solid-phase synthesis of a peptide containing D-Phe-OMe using Fmoc chemistry on a Wang or Rink Amide resin.

1. Resin Preparation:

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[6]

  • Wash the resin with DMF (5x).

3. Coupling of Fmoc-D-Phe-OH:

  • In a separate vessel, dissolve Fmoc-D-Phe-OH (3 equivalents), a coupling reagent such as HCTU or HATU (3 equivalents), and an additive like HOBt or HOAt (3 equivalents) in DMF.[7]

  • Add a base such as DIEA or N-methylmorpholine (NMM) (6 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

5. Repeat Cycles:

  • Repeat the Fmoc deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Visualizing the Workflow

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for the incorporation of D-Phe-OMe.

Boc_Strategy_Workflow Resin Resin-Peptide(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (5% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-D-Phe-OH + Activator) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Next_Resin Resin-Peptide(n+1) Washing->Next_Resin Repeat Cycle Next_Resin->Deprotection

Boc Strategy Workflow for D-Phe-OMe Incorporation.

Fmoc_Strategy_Workflow Resin Resin-Peptide(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Coupling (Fmoc-D-Phe-OH + Activator) Deprotection->Coupling Washing Washing (DMF/DCM) Coupling->Washing Next_Resin Resin-Peptide(n+1) Washing->Next_Resin Repeat Cycle Next_Resin->Deprotection

Fmoc Strategy Workflow for D-Phe-OMe Incorporation.

Conclusion

The choice between the Boc and Fmoc strategies for the incorporation of D-Phe-OMe depends on several factors, including the overall peptide sequence, the presence of other sensitive amino acids, and the available laboratory equipment. The Fmoc strategy is often favored for its milder deprotection conditions and orthogonality, which simplifies the synthesis of complex peptides.[] However, the Boc strategy remains a robust and effective method, particularly for shorter peptides where the harsh final cleavage is less of a concern.[6]

For the successful incorporation of D-Phe-OMe, careful consideration must be given to the selection of coupling reagents to minimize the risk of racemization, especially in the Fmoc strategy. Modern uronium- or phosphonium-based coupling reagents, often used in conjunction with additives like HOBt or OxymaPure, are generally recommended to ensure high coupling efficiency and stereochemical integrity.[7] Ultimately, the optimal strategy should be determined on a case-by-case basis, with small-scale trial syntheses recommended to identify the most suitable conditions for a particular peptide containing D-Phe-OMe.

References

Safety Operating Guide

Proper Disposal of D-Phe-OMe Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of D-Phenylalanine methyl ester hydrochloride (D-Phe-OMe monohydrochloride), a common reagent in organic synthesis and peptide chemistry. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be familiar with its properties and potential hazards. This compound may cause skin, eye, and respiratory tract irritation.[1] Ingestion or inhalation can be harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Body Protection A full suit or lab coat that is fire/flame resistant and impervious. Ensure all skin is covered.
Respiratory Protection A dust respirator or a self-contained breathing apparatus (SCBA) should be used, especially in case of dust formation or inadequate ventilation.[1][2]
Footwear Safety shoes meeting at least S1 standards.

Work should be conducted in a well-ventilated area, preferably within a fume hood with adequate extraction to keep airborne levels below recommended exposure limits.[1][3] Always wash hands thoroughly after handling the substance and before eating, smoking, or using the lavatory.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[1] Do not empty into drains or release into the environment.[2][4]

  • Collection of Waste:

    • Carefully collect the waste material, whether it is a spill or residual product.

    • For small spills, use appropriate tools to place the material into a convenient, labeled waste disposal container.[1]

    • For large spills, use a shovel for collection.[1] Avoid actions that generate dust.[4]

  • Containerization:

    • Place the collected waste into a suitable, sealed, and clearly labeled container for disposal.[2][4] The container should be kept tightly closed.[1]

  • Storage Pending Disposal:

    • Store the waste container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1][2]

    • The storage area should be secure and away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed professional waste disposal service.[4] The disposal method must be in accordance with all applicable national and local regulations.

Experimental Workflow for Safe Disposal

The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Disposal of this compound cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation waste_gen Waste Generated (e.g., residue, spill) ventilation->waste_gen collect_spill Collect Spill/Residue (Avoid Dust Generation) waste_gen->collect_spill containerize Place in Labeled, Sealed Waste Container collect_spill->containerize storage Store Container in a Cool, Dry, Well-Ventilated Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Disposal Service storage->contact_ehs end Dispose According to Federal, State, and Local Regulations contact_ehs->end

Procedural workflow for the safe disposal of this compound.

Summary of Key Data

While specific quantitative exposure limits are not widely established, the following table summarizes key information from safety data sheets.

PropertyValue/InformationSource
CAS Number 13033-84-6[4][5][6]
Molecular Formula C10H14ClNO2[1][5]
Molecular Weight 215.68 g/mol [5]
Appearance White to off-white powder or crystalline powder[5][7]
Solubility Soluble in Ethanol and Methanol[5]
Storage Temperature 2-8°C or not exceeding 5°C (41°F)[1][5]
Incompatible Materials Strong oxidizing agents, Strong acids[4]
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl)[1]

By strictly following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Phe-OMe Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for D-Phe-OMe monohydrochloride (D-phenylalanine methyl ester hydrochloride), a key building block in peptide synthesis and other areas of chemical research. Adherence to these protocols will help ensure the integrity of your experiments and the safety of all laboratory personnel.

Immediate Safety and Handling Protocols

This compound is classified as a skin, eye, and respiratory irritant. Proper handling is crucial to minimize exposure and prevent adverse health effects. The following operational plan outlines the necessary steps for safe handling, from receipt of the chemical to its disposal.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles with Side ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust particles.
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing.Provides full-face protection from chemical splashes.
Hand Protection Chemical-resistant GlovesNitrile or butyl rubber gloves. Must be inspected prior to use.Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandard lab coat.Protects clothing and skin from contamination.
Impervious ClothingFor larger quantities or significant spill risk, consider a chemical-resistant apron or coveralls.Provides an additional barrier against chemical exposure.
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 or higher respirator is recommended if dust formation is likely or ventilation is inadequate.Prevents inhalation of irritating dust particles.
Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed to prevent moisture absorption.

2. Preparation and Handling:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols during handling.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the chemical.

3. In Case of a Spill:

  • For minor spills, wear appropriate PPE, cover the spill with an absorbent material, and carefully scoop the mixture into a designated waste container.

  • For major spills, evacuate the area and follow your institution's emergency procedures.

  • Neutralize acid spills with a suitable agent like sodium bicarbonate before cleanup.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Collect all this compound waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Protocols Utilizing this compound

This compound is a common reagent in peptide synthesis. Below are detailed methodologies for its use in such experiments.

General Procedure for Dipeptide Synthesis

This protocol outlines a general method for the synthesis of a dipeptide using this compound.

  • Preparation of the Free Amine: Dissolve D-phenylalanine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

  • Neutralization: Add an equivalent of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), and stir for 15-20 minutes at room temperature to obtain the free amine.

  • Coupling Reaction: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-tryptophan) and a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) in an anhydrous solvent.

  • Addition of Free Amine: Add the solution containing the free D-phenylalanine methyl ester to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed, typically overnight. After the reaction is complete, filter to remove any byproducts and wash the organic layer with acidic and basic solutions to purify the dipeptide.

  • Purification: The crude product is then purified using techniques such as column chromatography.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical flow from receiving the chemical to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Waste Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe prepare Prepare in Fume Hood ppe->prepare weigh Weigh/Measure prepare->weigh experiment Conduct Experiment weigh->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste spill Spill Occurs assess Assess Spill Severity spill->assess minor_spill Minor Spill Cleanup assess->minor_spill Minor major_spill Major Spill: Evacuate & Report assess->major_spill Major minor_spill->collect_waste dispose Dispose via Licensed Vendor collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Phe-OMe monohydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
D-Phe-OMe monohydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。